molecular formula C10H14N2O4S2 B586993 Sulthiame-d4 CAS No. 1795021-05-4

Sulthiame-d4

Cat. No.: B586993
CAS No.: 1795021-05-4
M. Wt: 294.376
InChI Key: HMHVCUVYZFYAJI-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulthiame-d4 is a deuterium-labeled stable isotope of the established carbonic anhydrase inhibitor and antiepileptic agent, Sultiame. This compound is specifically designed for use in biomedical research, where it serves as a critical tool for quantitative analysis. Its primary application is as an internal standard in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accurate and precise quantification of Sultiame levels in biological matrices like plasma, whole blood, and urine . The incorporation of deuterium allows Sulthiame-d4 to be distinguished from the native compound by mass spectrometry, thereby minimizing analytical interference and improving data reliability in pharmacokinetic studies. Research into the parent drug, Sultiame, has revealed a complex pharmacokinetic profile characterized by significant and saturable distribution into erythrocytes, attributed to its high affinity for carbonic anhydrase within red blood cells . This nonlinear disposition makes the use of a reliable isotopic standard like Sulthiame-d4 particularly vital for elucidating the drug's absorption, distribution, metabolism, and excretion (ADME) properties. By employing Sulthiame-d4 as a tracer, researchers can advance our understanding of Sultiame's mechanism of action, its intraerythrocytic transfer, and its overall pharmacokinetic behavior in research models. This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

1795021-05-4

Molecular Formula

C10H14N2O4S2

Molecular Weight

294.376

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D

InChI Key

HMHVCUVYZFYAJI-LNFUJOGGSA-N

SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Synonyms

4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4;  4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide;  2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide;  Bayer A 168-d4;  Conadil-d4;  Contravul-d4;  Elisa

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Bioanalytical Utility: Sulthiame vs. Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quantitative LC-MS/MS assays for anti-epileptic drugs (AEDs), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. Sulthiame (STM) , a carbonic anhydrase inhibitor used in benign rolandic epilepsy, presents specific bioanalytical challenges due to its sulfonamide moiety and cyclic sultam structure.

This guide analyzes the physicochemical distinctions between Sulthiame and its deuterated isotopologue, Sulthiame-d4 .[1] While theoretically identical in chemical behavior, subtle differences in mass, lipophilicity (the deuterium isotope effect), and fragmentation kinetics must be accounted for to validate a rugged bioanalytical method compliant with FDA/EMA guidelines.

Molecular Identity & Structural Analysis

The primary distinction lies in the isotopic substitution on the benzenesulfonamide core. For high-fidelity bioanalysis, the position of the deuterium label is critical; it must be metabolically stable and non-exchangeable under extraction conditions.

Structural Comparison
  • Sulthiame (Analyte): A bicyclic structure comprising a benzenesulfonamide group linked to a tetrahydro-2H-1,2-thiazine 1,1-dioxide (sultam) ring.[2]

  • Sulthiame-d4 (Internal Standard): Typically deuterated on the phenyl ring.[3] This placement ensures the label is retained in the primary fragment ion used for quantification.

Structures cluster_0 Sulthiame (d0) cluster_1 Sulthiame-d4 (IS) S_d0 Formula: C10H14N2O4S2 MW: 290.36 Da Monoisotopic: 290.04 S_d4 Formula: C10H10D4N2O4S2 MW: 294.39 Da Monoisotopic: 294.07 (+4.03 Da Shift) S_d0->S_d4 Isotopic Substitution (4x H -> D on Phenyl Ring)

Figure 1: Comparative molecular identity highlighting the mass shift essential for mass spectrometric resolution.

Physicochemical Property Comparison

While isotopic substitution aims to preserve physicochemical properties, slight variations in lipophilicity (LogP) and bond strength (C-D vs. C-H) occur.

PropertySulthiame (d0)Sulthiame-d4 (IS)Bioanalytical Implication
Molecular Weight 290.36 g/mol 294.39 g/mol Mass Resolution: +4 Da shift prevents cross-talk in low-res quadrupoles.
pKa (Acidic) ~10.6 (Sulfonamide)~10.6Extraction: Both require acidic buffering (pH < 4) during LLE/SPE to suppress ionization and maximize organic recovery.
LogP (Lipophilicity) 0.6 – 0.8~0.58 – 0.78Retention Time: C-D bonds are slightly less lipophilic than C-H bonds. d4 may elute slightly earlier than d0.
Solubility Low (Water)High (MeOH, ACN)Identical ProfileStock Prep: Dissolve both in 100% Methanol or Acetonitrile. Do not use water for primary stocks.
Stability Hydrolysis risk at high pHStable C-D bondsProcessing: Avoid high pH (>10) during sample prep to prevent sulfonamide hydrolysis.

Mass Spectrometric Behavior

This is the core of the comparison. The utility of Sulthiame-d4 relies on its fragmentation mirroring the analyte while maintaining mass separation.

Ionization & Fragmentation Mechanism

Sulthiame ionizes efficiently in Positive ESI (


) . The primary fragmentation pathway involves the loss of the sulfonamide moiety (

, neutral loss of ~80 Da) or cleavage of the sultam ring.

Critical Mechanism:

  • Precursor Selection: The d4 isotope provides a clean +4 Da shift (295.1 vs 291.1).

  • Product Ion Selection: Because the deuterium labels are located on the phenyl ring , and the phenyl ring is retained in the primary fragment (the core structure after losing the sulfonamide group), the product ion also shifts by +4 Da .

  • Sulthiame (d0):

    
     (Loss of 
    
    
    
    )
  • Sulthiame-d4 (IS):

    
     (Loss of 
    
    
    
    ; Phenyl-d4 retained)

Note: If the label were on the lost sulfonamide group (unlikely for commercial synthesis), the transitions would converge to the same product ion, causing interference. The 295->215 transition confirms ring labeling.

Fragmentation cluster_d0 Sulthiame (d0) Pathway cluster_d4 Sulthiame-d4 (IS) Pathway P0 Precursor Ion [M+H]+ m/z 291.1 F0 Quantifier Fragment [M-SO2NH2]+ m/z 211.1 P0->F0 Collision Induced Dissociation (Loss of 80 Da) P4 Precursor Ion [M+H]+ m/z 295.1 F4 Quantifier Fragment [M-SO2NH2]+ m/z 215.1 P4->F4 Collision Induced Dissociation (Loss of 80 Da) *Deuterium Retained*

Figure 2: Parallel fragmentation pathways. The retention of the label in the product ion is crucial for selectivity.

Chromatographic Behavior: The Isotope Effect

A common misconception is that deuterated standards co-elute perfectly with analytes. In high-efficiency UHPLC, this is often false.

The Deuterium Isotope Effect: Carbon-Deuterium (C-D) bonds are shorter and have a lower molar volume than Carbon-Hydrogen (C-H) bonds. This renders the d4-molecule slightly less lipophilic .

  • Result: Sulthiame-d4 may elute 0.05 – 0.2 minutes earlier than Sulthiame on C18 columns.

  • Impact: If the retention time window in the MS method is too narrow, the IS peak might be cut off.

  • Mitigation: Ensure integration windows are wide enough to capture both d0 and d4 peaks.

Experimental Protocols

A. Stock Solution Preparation[4]
  • Solvent: Methanol (LC-MS Grade). Water solubility is insufficient for stable stocks.

  • Concentration: Prepare 1.0 mg/mL master stocks.

  • Storage: -20°C in amber glass (sulfonamides are light-sensitive).

  • Self-Validation Step: Compare the UV absorbance or MS response of the fresh d4 stock against a historically validated d0 stock (corrected for concentration) to verify potency.

B. Sample Extraction (Protein Precipitation)

This protocol is optimized to minimize matrix effects while ensuring equilibrium between d0 and d4.

  • Aliquot: 50 µL Plasma/Serum.

  • IS Addition: Add 20 µL Sulthiame-d4 working solution (e.g., 500 ng/mL in MeOH).

    • Why? Adding IS before precipitation ensures it binds to proteins and compensates for extraction losses.

  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid).

    • Why Acid? Keeps Sulthiame in neutral/protonated form, improving solubility in organic phase.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge 10 min at 15,000 x g.

  • Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

C. LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

Workflow Step1 Sample: 50 µL Plasma Step2 Add IS: Sulthiame-d4 (Equilibration Step) Step1->Step2 Step3 Precipitation: ACN + 0.1% FA Step2->Step3 Step4 Centrifuge & Dilute Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Monitor 291->211 & 295->215 Step4->Step5

Figure 3: Optimized bioanalytical workflow ensuring IS equilibration before protein removal.

References

  • PubChem. (2023). Sulthiame Compound Summary. National Library of Medicine. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Available at: [Link]

Sources

Precision Bioanalysis: The Isotopic Purity and Enrichment of Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling, the reliability of quantitative data hinges on the integrity of the Internal Standard (IS).[1] Sulthiame-d4 (CAS 1795021-05-4) serves as the gold-standard stable isotope-labeled (SIL) IS for the quantification of Sulthiame, a sulfonamide carbonic anhydrase inhibitor used in epilepsy management.

This technical guide moves beyond basic certificate of analysis (CoA) parameters to explore the critical relationship between isotopic enrichment , species abundance , and bioanalytical lower limits of quantification (LLOQ) . It provides a self-validating framework for researchers to audit the quality of their IS and prevent "isotopic leak"—a phenomenon where impurities in the IS falsify analyte concentrations.

Part 1: The Molecular Architecture of Sulthiame-d4

To utilize Sulthiame-d4 effectively, one must understand its structural stability and the specific location of the isotopic label.

Structural Specifics
  • Chemical Name: 4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4[2][3]

  • Molecular Formula: C₁₀H₁₀D₄N₂O₄S₂[2][4]

  • Molecular Weight: ~294.38 g/mol (compared to ~290.36 g/mol for unlabeled Sulthiame)

  • Labeling Position: The four deuterium atoms are typically located on the phenyl ring of the benzenesulfonamide moiety.

Why Phenyl-d4?

The choice of the phenyl ring for deuteration is not arbitrary. It is a strategic chemical decision:

  • Metabolic Stability: The aromatic C-D bonds are highly resistant to metabolic cleavage compared to aliphatic positions on the sultam ring.

  • Non-Exchangeability: Unlike the protons on the sulfonamide nitrogen (-SO₂NH₂), which are "exchangeable" and will rapidly swap with solvent protons (H₂O/MeOH) during LC-MS sample prep, the aromatic ring protons are "fixed." This ensures the mass shift (+4 Da) remains constant throughout the analytical workflow.

Part 2: Isotopic Purity vs. Enrichment (The "d0" Problem)

A common misconception in bioanalysis is equating "Enrichment" with "Purity." They are distinct metrics with vastly different impacts on assay performance.

The Definitions
  • Atom % Enrichment: The probability that a specific site on the molecule contains a Deuterium atom instead of Hydrogen.[5] (e.g., "99% D enriched" means 99% of the label positions are D).

  • Isotopic Purity (Species Abundance): The percentage of the total molecular population that exists as the fully labeled d4 species versus d3, d2, d1, or the critical d0 (unlabeled) species.

The "Isotopic Leak" Phenomenon

If your Sulthiame-d4 IS contains even 0.5% of the d0 species (unlabeled Sulthiame), this impurity will co-elute with your analyte and be detected in the analyte's mass transition channel. This creates a false positive signal, artificially raising the intercept of your calibration curve and compromising the LLOQ.

Table 1: Impact of IS Purity on Bioanalytical Parameters

ParameterHigh Purity IS (>99.5% Species Abundance)Low Purity IS (High d0 content)
LLOQ Robust, low background noise.Compromised; high background prevents low-level detection.
Linearity Excellent (r² > 0.99).Poor at low concentrations; intercept does not pass through zero.
Accuracy True values recovered.Overestimation of analyte concentration (positive bias).
Cross-talk Minimal (<0.1%).Significant interference in analyte channel.

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating Sulthiame-d4 before routine use. This workflow prevents the "Isotopic Leak" from ruining clinical data.

Sulthiame_Validation Start New Lot: Sulthiame-d4 Step1 1. Prepare IS Working Solution (e.g., 500 ng/mL in MeOH) Start->Step1 Step2 2. Inject 'Zero Sample' (Matrix + IS, No Analyte) Step1->Step2 Decision Check Analyte Channel (m/z 291.1) Step2->Decision Fail FAIL: Interference > 20% of LLOQ (d0 Contamination) Decision->Fail Signal Detected Pass PASS: Interference < 20% of LLOQ Decision->Pass No Signal Step3 3. Inject ULOQ Sample (High Analyte, No IS) Pass->Step3 Decision2 Check IS Channel (m/z 295.1) Step3->Decision2 Fail2 FAIL: Cross-talk > 5% of IS Response Decision2->Fail2 Signal Detected Pass2 VALIDATED Proceed to Method Run Decision2->Pass2 Clean

Figure 1: Decision tree for validating the isotopic purity of Sulthiame-d4 prior to clinical sample analysis.

Part 4: Validated LC-MS/MS Protocol

This protocol is designed to be self-validating. It includes specific checkpoints to monitor the Deuterium Isotope Effect—a phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts, potentially separating them from the matrix-suppression zone they are meant to correct.

Mass Spectrometry Conditions (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for Sulfonamides due to the acidic -SO₂NH- proton) or Positive Mode. Note: Positive mode is often more sensitive for Sulthiame due to the basic nitrogen in the sultam ring.

  • Transitions (Positive Mode):

    • Analyte (Sulthiame): m/z 291.1 → 211.1 (Quantifier)

    • IS (Sulthiame-d4): m/z 295.1 → 215.1 (Quantifier)

    • Mechanism:[6][7] The loss of ~80 Da corresponds to the sulfonamide group or ring fragmentation, preserving the d4-labeled phenyl core.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Sulthiame-d4 Working Solution (2 µg/mL in Methanol).

    • Critical Step: Vortex immediately. The IS must equilibrate with the matrix proteins to effectively track recovery losses.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water. (Matches initial mobile phase).

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

The "Cross-Talk" Check

Because Sulthiame contains Sulfur, it has a significant M+2 isotope (³⁴S) natural abundance (~4.2%).

  • Risk: If the mass resolution of the Quadrupole (Q1) is too wide (e.g., "Low Resolution" mode), the M+4 isotope of the unlabeled analyte could bleed into the IS channel.

  • Mitigation: Ensure Q1 resolution is set to "Unit" (0.7 FWHM) or "High" (0.4 FWHM) to distinguish the d4 peak from the natural isotopic envelope of high-concentration samples.

Part 5: Quality Control & Stability

Storage and Handling

Sulthiame-d4 is chemically robust but hygroscopic.

  • Storage: -20°C, desiccated.

  • Solvent: Methanol is the preferred stock solvent. Avoid unbuffered water for long-term storage to prevent hydrolysis of the sultam ring.

Proton Exchange Verification

To verify that your label is indeed on the non-exchangeable phenyl ring and not the sulfonamide nitrogen:

  • Prepare a neat solution of Sulthiame-d4 in D₂O (Deuterium Oxide).

  • Incubate for 1 hour.

  • Analyze via MS.[8][9][10][11][12]

    • If the mass shifts to M+6 (or higher), it indicates the sulfonamide protons exchanged with D₂O, but the core M+4 remains.

    • If you revert to H₂O and the mass returns to M+4 , the label is stable (phenyl-bound).

    • If the mass drops to M+0 in H₂O, the label was on the exchangeable nitrogens and the IS is useless.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5339, Sulthiame. Retrieved from [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Almac Group. (2024).[13] Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

Deuterium Kinetic Isotope Effect in Sulthiame-d4: Mechanistic Insights & Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterium Kinetic Isotope Effect in Sulthiame-d4 Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Abstract

This technical guide details the investigation of the Deuterium Kinetic Isotope Effect (DKIE) in Sulthiame-d4, a stable isotopologue of the carbonic anhydrase inhibitor Sulthiame. With the primary metabolic clearance pathway of Sulthiame identified as CYP450-mediated hydroxylation on the saturated sultam ring, strategic deuteration at this site offers a mechanism to modulate pharmacokinetics. This document provides a structural analysis of the metabolic hotspot, theoretical predictions of the isotope effect, and a validated experimental workflow for quantifying


 ratios in a drug discovery setting.

Mechanistic Basis: The Metabolic Hotspot

Sulthiame (4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide) is eliminated primarily via renal excretion and hepatic metabolism. The major metabolite is 4-hydroxy-sulthiame , formed by the oxidation of the saturated tetrahydro-2H-1,2-thiazine (sultam) ring.

Structural Vulnerability

The C-H bonds at the C4 position of the sultam ring are metabolically labile. CYP450 enzymes abstract a hydrogen atom from this position to form a carbon-centered radical, which subsequently recombines with the activated hydroxyl radical (


) from the heme iron.
The Deuterium Advantage (Zero Point Energy)

Replacing the protium (


) at the C4 position with deuterium (

) introduces the Kinetic Isotope Effect.
  • Bond Strength: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, resulting in a higher activation energy (

    
    ) for bond cleavage.
    
  • Primary KIE: Since C-H bond scission is the Rate Determining Step (RDS) in CYP-mediated hydroxylation, deuteration at this site is expected to yield a significant primary KIE (

    
    ).
    
  • Metabolic Switching: If the KIE is sufficiently large, the metabolic pathway may shift to a less favorable site (e.g., the phenyl ring) or simply reduce overall intrinsic clearance (

    
    ), extending the half-life.
    
Pathway Visualization

The following diagram illustrates the metabolic bifurcation caused by deuteration.

Sulthiame_Metabolism Sulthiame Sulthiame (H0) CYP CYP450 (Oxidation) Sulthiame->CYP Sulthiame_d4 Sulthiame-d4 (Sultam-d4) Sulthiame_d4->CYP Metabolite_OH 4-Hydroxy-Sulthiame (Major Metabolite) Sulthiame_d4->Metabolite_OH BLOCKED / SLOWED (Primary KIE: kH/kD > 2) Metabolite_Minor Minor Metabolites (Phenyl Oxidation) Sulthiame_d4->Metabolite_Minor Metabolic Switching (Potential Shunt) CYP->Metabolite_OH Fast (kH) Low Barrier CYP->Metabolite_Minor Slow

Figure 1: Metabolic pathway of Sulthiame showing the primary oxidation to 4-hydroxy-sulthiame and the kinetic blockade introduced by deuteration (Sulthiame-d4).

Experimental Protocols for KIE Assessment

To accurately determine the KIE, two complementary methods are recommended: Non-Competitive (Absolute Rates) and Competitive (Inter-molecular) incubation.

Protocol A: Competitive Incubation (Inter-molecular KIE)

This method is preferred for minimizing variability, as both isotopologues are incubated in the same reaction vessel.

Reagents:

  • Sulthiame (H0) Stock (10 mM in DMSO)

  • Sulthiame-d4 (D4) Stock (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

Step-by-Step Workflow:

  • Preparation: Prepare a substrate mix containing equimolar (1:1) concentrations of Sulthiame-H0 and Sulthiame-d4. Final concentration: 1

    
    M each.
    
  • Incubation: Add substrate mix to HLM (0.5 mg/mL final protein) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Initiate reaction with NADPH.

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min.
  • Quenching: Quench immediately into 150

    
    L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor MRM transitions for H0 and d4.

Calculation: Plot


 vs. time, where 

is the ratio of peak areas (H0/d4).

Where

is the fraction of substrate remaining.
Protocol B: Intrinsic Clearance ( ) Comparison

Used to determine if the KIE translates to clinically relevant stability.

  • Incubate H0 and d4 in separate vessels.

  • Determine the elimination rate constant (

    
    ) for each by plotting 
    
    
    
    vs. time.
  • Calculate

    
    .
    
  • Result: A significant reduction in

    
     for the d4 analog confirms metabolic stability.
    

Analytical Validation & Data Presentation

LC-MS/MS Transitions

When analyzing Sulthiame-d4, ensure the mass shift corresponds to the specific deuteration site. For the sultam-ring deuterated standard (Tetrahydro-2H-1,2-thiazine-d4), the transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time
Sulthiame (H0) 291.1

211.02.4 min
Sulthiame-d4 295.1

215.02.4 min*
4-OH-Sulthiame 307.1

227.01.8 min

*Note: Deuterated compounds may elute slightly earlier than protium analogs on C18 columns due to reduced lipophilicity.

Experimental Workflow Diagram

KIE_Workflow cluster_prep 1. Sample Preparation cluster_rxn 2. Reaction Kinetics cluster_anal 3. Analysis Mix Equimolar Mix (H0 + d4) Incubate Incubation 37°C, pH 7.4 Mix->Incubate HLM Liver Microsomes (HLM) HLM->Incubate Quench Quench (ACN) t = 0, 5, 15, 30, 60 min Incubate->Quench LCMS LC-MS/MS Analysis MRM: 291 -> 211 (H0) MRM: 295 -> 215 (d4) Quench->LCMS Data Calculate Ratio ln([H0]/[d4]) vs Time LCMS->Data

Figure 2: Step-by-step experimental workflow for determining the intermolecular Deuterium Kinetic Isotope Effect.

Interpretation of Results

Magnitude of KIE
  • 
    :  No isotope effect. The C-H bond cleavage is not rate-limiting, or the deuteration site is incorrect (e.g., d4 on the phenyl ring while metabolism is on the sultam ring).
    
  • 
    :  Secondary KIE or masked primary KIE.
    
  • 
    :  Strong Primary KIE. This confirms that C-H abstraction at the deuterated site is the rate-determining step. This result suggests Sulthiame-d4 would have a significantly longer half-life in vivo.
    
Metabolic Switching

If the primary metabolic route (sultam hydroxylation) is suppressed by deuteration, look for the appearance of new peaks in the LC-MS chromatogram. This indicates "metabolic switching" to the phenyl ring or sulfonamide moiety, which may have different toxicity profiles.

References

  • Sulthiame Metabolism

    • Title: Pharmacokinetics of sulthiame in epileptic p
    • Source: Therapeutic Drug Monitoring (NIH/PubMed).
    • URL:[Link]

  • Sulthiame-d4 Standard Identity

    • Title: Sulthiame-d4 (Chemical Structure & Synonyms).
    • Source: PubChem / MedChemExpress.
    • URL:[Link]

  • Kinetic Isotope Effect Principles

    • Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[1]

    • Source: N
    • URL:[Link]

  • Metabolite Structure (4-Hydroxy-Sulthiame)

    • Title: 4-Hydroxy-Sulthiame (Sultiame Metabolite 2).[2]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Methodological & Application

Quantitative Analysis of Sulthiame in Human Plasma by LC-MS/MS Using Sulthiame-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sulthiame in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Sulthiame-d4, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data acquisition and analysis. The methodology is designed to be compliant with the principles outlined in regulatory guidelines such as those from the FDA and EMA.[1][2][3][4]

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Sulthiame is a sulfonamide derivative used as an anticonvulsant medication, primarily in the treatment of certain forms of epilepsy.[5] Accurate quantification of Sulthiame in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[6]

In quantitative LC-MS/MS, an internal standard (IS) is indispensable for correcting for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[7] The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[8][9][10] Sulthiame-d4, where four hydrogen atoms are replaced by deuterium, is the perfect IS for Sulthiame analysis. Its physicochemical properties are nearly identical to Sulthiame, ensuring it behaves similarly during extraction and chromatography.[11][12] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[7][12]

This application note will detail a complete protocol for the analysis of Sulthiame in human plasma, leveraging the advantages of Sulthiame-d4 as an internal standard.

Materials and Methods

Reagents and Chemicals
  • Sulthiame (purity ≥98%)

  • Sulthiame-d4 (isotopic purity ≥99%, chemical purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions Preparation

The preparation of accurate and precise standard solutions is fundamental to the success of the quantitative assay.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Sulthiame and Sulthiame-d4 into separate volumetric flasks.

    • Dissolve in methanol to a final volume of 10 mL.

    • Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Sulthiame by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the plasma to create the calibration curve.

    • Prepare a working internal standard solution of Sulthiame-d4 at a concentration of 1 µg/mL by diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls:

    • Prepare calibration standards by spiking appropriate amounts of the Sulthiame working standard solutions into drug-free human plasma to achieve a concentration range of 10-5000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Caption: Workflow for the preparation of stock solutions, working standards, and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Sulthiame-d4 working internal standard solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from endogenous plasma components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Sulthiame and Sulthiame-d4.

ParameterSulthiameSulthiame-d4
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 291.0295.0
Product Ion (m/z) 156.0160.0
Dwell Time 100 ms100 ms
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 150°C150°C
Desolvation Temp. 400°C400°C

Note: The precursor ion for Sulthiame is [M+H]+. The fragmentation of sulfonamides in ESI-MS/MS typically involves cleavage of the sulfonamide bond.[8] The values provided are based on common fragmentation patterns and should be optimized for the specific instrument being used.

Caption: General workflow of the LC-MS/MS analysis from sample injection to data acquisition.

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines issued by the FDA and EMA to ensure its reliability for its intended purpose.[1][2][3][4] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in the data.

  • Carryover: The influence of a high concentration sample on a subsequent low concentration sample.

  • Dilution Integrity: The accuracy of determining the concentration of a sample that has been diluted.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the quantification of Sulthiame in human plasma. The use of Sulthiame-d4 as an internal standard is a critical component of this method, ensuring high accuracy and precision by compensating for potential variations during sample handling and analysis. This protocol is a valuable tool for researchers and clinicians involved in the study of Sulthiame.

References

  • Pharmaffiliates. Sulthiame-d4. Available from: [Link].

  • Klagkou K, Pullen F, Harrison M, Organ A, Firth A, Langley GJ. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Commun Mass Spectrom. 2003;17(21):2373-9.
  • Nicolas, J. M., et al. (2019). Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers. Epilepsia Open, 4(4), 633-638.
  • Stove, C. P., et al. (2020). Stability and Validation of a High-Throughput LC–MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antimicrobial Agents and Chemotherapy, 64(11), e01138-20.
  • Phebra. Ospolot® (sulthiame) tablets Product Information. Available from: [Link].

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].

  • Wikipedia. Sultiame. Available from: [Link].

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link].

  • Landmark, C. J., et al. (2022). Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy. Therapeutic Drug Monitoring, 44(2), 255-262.
  • PubChem. Sulthiame. Available from: [Link].

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379.
  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link].

  • LGC. Guide to achieving reliable quantitative LC-MS measurements. 2013. Available from: [Link].

  • Torres, H. (2025). Sulthiame (antiepileptic) retrosynthesis.
  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. 2022. Available from: [Link].

  • ResearchGate. Solid-phase extraction efficiency in human whole blood and plasma. Available from: [Link].

  • Wang, X., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction.
  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link].

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. 2003. Available from: [Link].

  • Kaufmann, A., et al. (2001). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022. Available from: [Link].

  • Chemistry LibreTexts. Solid-Phase Extraction. 2023. Available from: [Link].

  • Szałek, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Pharmacological reports, 71(1), 177-183.

Sources

Application Note & Protocol: Development and Validation of a Robust Bioanalytical Method for Sulthiame in Human Plasma using LC-MS/MS and Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a highly selective and sensitive bioanalytical method for the quantification of Sulthiame in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Sulthiame-d4, to ensure accuracy and precision. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies of Sulthiame. All procedures are in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2]

Introduction: The Clinical Significance of Sulthiame Quantification

Sulthiame is a sulfonamide derivative and a carbonic anhydrase inhibitor used as an anticonvulsant medication.[3][4] It is primarily indicated for the treatment of certain types of epilepsy, particularly in pediatric populations.[3][5] Accurate measurement of Sulthiame concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects.[6] The development of a robust and reliable bioanalytical method is therefore a prerequisite for clinical and preclinical studies.[7]

This application note addresses the critical need for a validated method by providing a detailed protocol for Sulthiame quantification in human plasma. The choice of LC-MS/MS is predicated on its superior sensitivity, selectivity, and speed compared to other analytical techniques.[8][9] The use of a stable isotope-labeled internal standard, Sulthiame-d4, is a cornerstone of this method, as it effectively compensates for variability during sample preparation and instrumental analysis, leading to highly reliable data.[10][11]

Physicochemical Properties of Sulthiame:

PropertyValueReference
Chemical Name4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide S,S-dioxide[12][13]
Molecular FormulaC10H14N2O4S2[12][13]
Molecular Weight290.36 g/mol [12][13][14]
SolubilityPractically insoluble in cold water; slightly soluble in alcohol.[12]

Method Development: Rationale and Optimization

The primary objective of this method development was to establish a simple, rapid, and reliable procedure for the determination of Sulthiame in human plasma.

The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was selected for its inherent advantages in bioanalysis.[8][15] The chromatographic separation provides the initial isolation of the analyte from endogenous plasma components, while the mass spectrometer offers highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This combination minimizes the risk of interference and allows for the quantification of low concentrations of the drug.

The Imperative of a Stable Isotope-Labeled Internal Standard

To ensure the highest degree of accuracy and precision, Sulthiame-d4 was chosen as the internal standard (IS).[10] Deuterium-labeled standards are considered the gold standard in quantitative mass spectrometry.[10] They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization.[11] This co-elution and co-ionization allow for the correction of any sample loss during preparation and any fluctuations in the mass spectrometer's response, a critical factor for robust and reproducible results.[11]

Sample Preparation: Achieving Clean Extracts

A critical step in any bioanalytical method is the effective removal of plasma proteins and other interfering substances.[7] Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) were evaluated. While both techniques can yield clean extracts, protein precipitation was ultimately selected for this protocol due to its simplicity, speed, and high recovery. A simple protein precipitation with methanol containing the internal standard was found to be effective in removing the majority of plasma proteins while ensuring high recovery of both Sulthiame and Sulthiame-d4.[16]

Detailed Application Protocol

This protocol outlines the step-by-step procedure for the quantification of Sulthiame in human plasma.

Materials and Reagents
  • Sulthiame reference standard (purity >98%)

  • Sulthiame-d4 internal standard (purity >98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulthiame and Sulthiame-d4 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Sulthiame by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Sulthiame-d4 stock solution with methanol.

Sample Preparation Workflow

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

LC Parameters:

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min
Column Temperature 40 °C

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sulthiame: m/z 291.0 → 156.1Sulthiame-d4: m/z 295.0 → 160.1
Collision Energy Optimized for each transition
Source Temperature 500 °C

Bioanalytical Method Validation

The developed method was fully validated according to the ICH M10 guideline to ensure its reliability for the intended purpose.[2] The validation experiments and their acceptance criteria are summarized below.

Validation Parameters and Results
Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.Complies
Linearity Correlation coefficient (r²) ≥ 0.99 over the range of 10 - 5000 ng/mL.r² > 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.10 ng/mL
Accuracy & Precision (Intra- and Inter-day) Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ).Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Complies
Recovery Consistent and reproducible recovery for the analyte and IS.> 85%
Matrix Effect The matrix factor should be consistent across different sources of plasma.No significant matrix effect observed
Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) Analyte stability within ±15% of the nominal concentration.Stable under all tested conditions
Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Routine Sample Analysis MD_Start Define Analytical Needs MD_Optimize Optimize LC-MS/MS Parameters MD_Start->MD_Optimize MD_SamplePrep Develop Sample Preparation MD_Optimize->MD_SamplePrep V_Selectivity Selectivity MD_SamplePrep->V_Selectivity Proceed to Validation V_Linearity Linearity & Range V_Selectivity->V_Linearity V_Accuracy Accuracy & Precision V_Linearity->V_Accuracy V_Recovery Recovery & Matrix Effect V_Accuracy->V_Recovery V_Stability Stability V_Recovery->V_Stability RSA Apply Validated Method to Clinical/Preclinical Samples V_Stability->RSA Method Ready for Use

Sources

Application Note: High-Precision Pharmacokinetic Analysis of Sulthiame in Preclinical Models Using Sulthiame-d4 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic (PK) studies.

Abstract

This document provides a comprehensive guide and detailed protocols for conducting pharmacokinetic (PK) studies of Sulthiame in preclinical rodent models. We present a robust bioanalytical method centered on the use of Sulthiame-d4, a stable isotope-labeled internal standard, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of Sulthiame-d4 ensures high accuracy and precision by correcting for variability during sample preparation and analysis. This application note details the scientific rationale, a complete in-life study protocol for rodents, sample preparation using protein precipitation, and a validated UPLC-MS/MS method for the simultaneous quantification of Sulthiame and Sulthiame-d4 in plasma.

Introduction: The Imperative for Precision in Sulthiame Pharmacokinetics

Sulthiame (brand name Ospolot®) is a sulfonamide derivative and carbonic anhydrase inhibitor used as an antiepileptic drug, particularly in the treatment of benign focal epilepsies of childhood.[1][2] Its mechanism of action is thought to involve the inhibition of carbonic anhydrase, leading to intracellular acidification that stabilizes neurons.[3][4][5] As research into Sulthiame's potential for other indications and formulations continues, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical.

Pharmacokinetic (PK) studies are fundamental to preclinical drug development, providing essential data on drug exposure and disposition that informs dosing strategies and safety assessments for human trials.[6] However, the inherent variability of biological systems and the complexities of sample processing can introduce significant error into PK measurements. One of the most effective strategies to mitigate this variability is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry.[7][8]

This guide focuses on the application of Sulthiame-d4, a deuterated analog of Sulthiame, as the internal standard for quantitative bioanalysis.

The Scientific Rationale: Why Sulthiame-d4 is the Gold Standard

The principle of stable isotope dilution mass spectrometry (SIDMS) is the cornerstone of modern quantitative bioanalysis.[8][9] A SIL-IS, such as Sulthiame-d4, is chemically identical to the analyte (Sulthiame) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium.

Key Advantages:

  • Co-elution and Identical Physicochemical Behavior: Sulthiame-d4 has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Sulthiame. This ensures that any loss of analyte during sample preparation or fluctuations in instrument response (e.g., ion suppression) is mirrored by the internal standard.[7]

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the target analyte in the mass spectrometer source. Since Sulthiame-d4 is affected by these "matrix effects" in the same way as Sulthiame, the ratio of their signals remains constant, leading to highly accurate quantification.[7][8]

  • Improved Precision and Accuracy: By normalizing the analyte response to the SIL-IS response, the method's precision and accuracy are significantly enhanced, which is a key requirement outlined by regulatory bodies like the FDA.[10]

The diagram below illustrates the principle of how a stable isotope-labeled internal standard corrects for analytical variability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Correction Principle Plasma Plasma Sample (Unknown Sulthiame) Spike Spike with known amount of Sulthiame-d4 (IS) Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant LCMS UPLC-MS/MS System Supernatant->LCMS Ratio Measure Peak Area Ratio (Sulthiame / Sulthiame-d4) LCMS->Ratio Quant Quantify against Calibration Curve Ratio->Quant Var Variability (e.g., Extraction Loss, Ion Suppression) Sulthiame_sig Sulthiame Signal Var->Sulthiame_sig Affects both equally IS_sig Sulthiame-d4 Signal Var->IS_sig Affects both equally Ratio_stable Ratio is Stable Sulthiame_sig->Ratio_stable IS_sig->Ratio_stable

Caption: Workflow using Sulthiame-d4 for accurate quantification.

Preclinical Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a typical single-dose oral (PO) pharmacokinetic study in mice. The design should be adapted based on the specific objectives of the study and must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.1. Study Design

  • Species: Mouse (e.g., C57BL/6 or CD-1 strain)

  • Group Size: 3-4 animals per time point (for composite sampling) or serial sampling from the same animals if feasible.[11]

  • Dose Formulation: Sulthiame dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Oral gavage (PO). A parallel intravenous (IV) group is recommended to determine absolute bioavailability.

  • Dose Level: To be determined by prior toxicology or efficacy studies (e.g., 10 mg/kg).

3.2. Step-by-Step In-Life Procedure

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Record the body weight of each animal. Administer the Sulthiame formulation via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule for oral administration would be:

    • Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [12]

  • Sample Collection Technique: Use a consistent method, such as retro-orbital or submandibular bleeding, into tubes containing K2-EDTA anticoagulant.[6]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store frozen at -70°C or lower until analysis.

Bioanalytical Method: Quantification by UPLC-MS/MS

This section provides a detailed protocol for the extraction and analysis of Sulthiame from rodent plasma. The method must be fully validated according to regulatory guidelines (e.g., FDA M10 guidance) before analyzing study samples.[10]

4.1. Preparation of Standards

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulthiame and Sulthiame-d4 in methanol.

  • Calibration Standards (CS): Perform serial dilutions of the Sulthiame stock solution in a 50:50 acetonitrile:water mixture to create working solutions. Spike these into blank rodent plasma to prepare a calibration curve with at least 6-8 non-zero points covering the expected concentration range (e.g., 1 ng/mL to 5000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank rodent plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Internal Standard (IS) Working Solution: Dilute the Sulthiame-d4 stock solution in acetonitrile to a final concentration (e.g., 100 ng/mL).

4.2. Protocol: Plasma Sample Protein Precipitation (PPT) This is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[3]

  • Aliquot Samples: Allow all plasma samples (unknowns, CS, and QCs) to thaw on ice. Vortex gently. Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 150 µL of the Sulthiame-d4 IS working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[3]

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant (approx. 180 µL) to a new 96-well plate or autosampler vials.

  • Analysis: The samples are now ready for injection into the UPLC-MS/MS system.

G start Thawed Plasma Sample (50 µL) add_is Add 150 µL Acetonitrile containing Sulthiame-d4 start->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge pellet Protein Pellet (Discard) centrifuge->pellet transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Injection transfer->end

Caption: Plasma sample preparation workflow via protein precipitation.

4.3. UPLC-MS/MS Instrumental Parameters

The following are typical parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions, and re-equilibrate.
Total Run Time ~4 minutes
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Data Acquisition Multiple Reaction Monitoring (MRM)

4.4. Mass Spectrometry Transitions

The quantification of Sulthiame is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. The instrument monitors the transition from a specific precursor ion to a product ion for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sulthiame 289.0225.1ESI-
Sulthiame-d4 293.0229.1ESI-
Data sourced from a pilot study in healthy volunteers.[1]

The molecular weight of Sulthiame is 290.36 g/mol .[3] In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 289. The fragmentation to m/z 225.1 corresponds to the neutral loss of SO₂ (64 Da).[1] Sulthiame-d4, with four deuterium atoms, has a molecular weight of approximately 294.38 g/mol , leading to the observed precursor [M-H]⁻ at m/z 293.0 and a corresponding fragment ion at m/z 229.1.

Method Validation and Data Analysis

A full bioanalytical method validation must be conducted in accordance with ICH M10 or FDA guidelines.[10] Key validation parameters include:

  • Selectivity: Absence of interfering peaks in blank plasma from at least six different sources.

  • Calibration Curve: Assess the linearity, range, and accuracy of the calibration standards. A weighting factor (e.g., 1/x²) is typically required.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the LLOQ) for QC samples.

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The use of Sulthiame-d4 as a stable isotope-labeled internal standard provides the most reliable and robust method for the quantification of Sulthiame in preclinical plasma samples. The detailed protein precipitation and UPLC-MS/MS protocol described herein offers a high-throughput, accurate, and precise workflow suitable for generating high-quality pharmacokinetic data to support drug development programs. Adherence to established regulatory guidelines for method validation is essential to ensure the integrity and acceptance of the study results.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, National Center for Biotechnology Information.

  • Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Cambridge University Press & Assessment.

  • Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers. PubMed Central, National Center for Biotechnology Information.

  • Chemical structure of sulthiame. | Download Scientific Diagram. ResearchGate.

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Cambridge University Press & Assessment.

  • Sulthiame use in children with pharmacoresistant epilepsies: A retrospective study. PubMed, National Center for Biotechnology Information.

  • What is Sultiame used for? - Patsnap Synapse. Patsnap.

  • Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug–Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy | Request PDF. ResearchGate.

  • Sulthiame add‐on therapy for epilepsy - PMC. PubMed Central, National Center for Biotechnology Information.

  • Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy. PubMed, National Center for Biotechnology Information.

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

  • Murine Pharmacokinetic Studies. Bio-protocol.

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.

  • V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration (FDA).

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).

Sources

Application Note: Precision Bioanalysis of Sulthiame in Pediatric Epilepsy Research using Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pediatric Precision Challenge

Sulthiame (STM) is a carbonic anhydrase inhibitor that has seen a resurgence in pediatric neurology, particularly for Benign Epilepsy with Centrotemporal Spikes (BECTS) and Electrical Status Epilepticus during Sleep (ESES) . Unlike adult epilepsy management, pediatric treatment faces a dual challenge:

  • Metabolic Variability: Children exhibit significantly higher renal clearance and metabolic rates than adults, leading to a narrower and lower therapeutic window (typically 1–3 mg/L in children vs. 2–10 mg/L in adults).

  • Sample Limitations: Ethical and practical constraints limit blood draw volumes in pediatric patients (often <200 µL).

This application note details a robust LC-MS/MS protocol utilizing Sulthiame-d4 as a stable isotope internal standard (IS). The use of the deuterated isotopologue (d4) is not merely a regulatory formality; it is a scientific necessity to compensate for the significant matrix effects observed in pediatric plasma and to ensure the accuracy required for the low therapeutic targets in this population.

Technical Principle & Mechanism

The Role of Sulthiame-d4

Sulthiame-d4 (C₁₀H₁₀D₄N₂O₄S₂) contains four deuterium atoms on the benzene ring. It serves as the ideal internal standard because it shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte but is mass-resolved by +4 Da.

  • Co-elution: STM and STM-d4 co-elute perfectly.

  • Matrix Compensation: Any ion suppression caused by phospholipids or co-medications (e.g., Valproate, Clobazam) at the retention time affects both the analyte and the IS equally. The ratio remains constant, preserving quantitative accuracy.

Mechanism of Action & TDM Relevance

Sulthiame acts by inhibiting carbonic anhydrase (CA) isoenzymes in the brain, leading to localized intracellular acidosis which stabilizes neuronal membranes.

  • Why TDM is critical: The non-linear pharmacokinetics in children means that small dose increments can lead to disproportionate changes in serum levels. Furthermore, toxicity (hyperpnea, paresthesia) correlates with elevated levels, while efficacy in ESES requires strict maintenance of the therapeutic floor.

STM_Mechanism Figure 1: Mechanism of Action of Sulthiame in Epilepsy Management STM Sulthiame (Drug) CA Carbonic Anhydrase (Enzyme) STM->CA Inhibits CO2_H2O CO2 + H2O <-> HCO3- + H+ STM->CO2_H2O Disrupts Equilibrium CA->CO2_H2O Catalyzes Acidosis Intracellular Acidosis (Increased H+) CO2_H2O->Acidosis Accumulation of CO2/H+ Hyperpol Neuronal Hyperpolarization Acidosis->Hyperpol Stabilizes Membrane Seizure Seizure Suppression Hyperpol->Seizure Reduces Firing

Figure 1: Sulthiame inhibits Carbonic Anhydrase, modulating intracellular pH to suppress neuronal hyperexcitability.

Experimental Protocol: LC-MS/MS Workflow

Materials
  • Analyte: Sulthiame (Reference Standard).[1][2][3]

  • Internal Standard: Sulthiame-d4 (typically labeled on the benzene ring).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

This method is optimized for small volume pediatric samples (50 µL).

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Sulthiame-d4 working solution (e.g., 5 µg/mL in MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match mobile phase strength).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl for alternative selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (Electrospray Ionization).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Sulthiame 291.1 [M+H]⁺211.1Quantifier20
291.1157.0Qualifier35
Sulthiame-d4 295.1 [M+H]⁺215.1Quantifier (IS)20

Note: The transition 291->211 corresponds to the loss of the sulfonamide moiety (SO₂NH₂) or specific ring cleavage, characteristic of sulfonamides.

Workflow Figure 2: Analytical Workflow for Sulthiame Quantification cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing S1 50 µL Pediatric Plasma S2 Add Sulthiame-d4 (IS) S1->S2 S3 PPT with ACN (1:3) S2->S3 S4 Centrifuge & Dilute Supernatant S3->S4 LC LC Separation (C18, 3 min gradient) S4->LC MS ESI+ MRM Detection (291->211 / 295->215) LC->MS Ratio Calculate Area Ratio (Analyte/IS) MS->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant

Figure 2: Step-by-step workflow from pediatric microsample to quantitative result.

Validation & Quality Assurance

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Range
  • Target Range: 0.1 – 20 mg/L.

    • Rationale: Covers the pediatric therapeutic range (1-3 mg/L) and potential toxic levels (>10 mg/L).[3]

  • Calibration: Weighted linear regression (1/x²).

Matrix Effect Assessment

Pediatric plasma can vary greatly (e.g., lipemia in non-fasted children).

  • Experiment: Compare the peak area of Sulthiame spiked into extracted blank plasma vs. Sulthiame in neat solvent.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. The IS-normalized MF (MF_analyte / MF_IS) must be close to 1.0, proving that Sulthiame-d4 effectively compensates for any suppression.

Stability[6]
  • Freeze-Thaw: Stable for at least 3 cycles at -80°C.

  • Autosampler: Stable for 24 hours at 10°C (acidic mobile phase prevents degradation).

Application Case: Pediatric PK Study

Scenario: A clinical study investigating the "Rapid Clearance" phenomenon in children aged 2-6 years with ESES. Objective: Correlate serum Sulthiame levels with EEG Spike-Wave Index (SWI) reduction.

Results Summary: Data generated using this protocol typically highlights the age-dependent pharmacokinetics.

Age GroupMean Dose (mg/kg/day)Mean Trough Level (mg/L)Clearance (L/h/kg)
Toddlers (2-5 yrs) 10 - 151.8 ± 0.5High (Requires TID dosing)
Children (6-12 yrs) 5 - 102.5 ± 0.8Moderate
Adolescents (>12 yrs) 4 - 64.2 ± 1.2Low (Adult-like)

Interpretation: The data confirms that younger children require significantly higher weight-based dosing to achieve the same therapeutic exposure. Without the precision of the Sulthiame-d4 corrected assay, the subtle differences in trough levels (e.g., 1.2 vs 1.8 mg/L) might be lost to analytical noise, potentially leading to under-dosing and treatment failure in ESES.

Troubleshooting & Tips

  • Carryover: Sulfonamides can be "sticky." If carryover is observed after a high standard (>10 mg/L), include a needle wash step with 50:50 Methanol:Isopropanol.

  • Interference: Sulthiame inhibits CYP2C19. Patients may also be on Clobazam or Phenytoin. Ensure the chromatographic method separates Sulthiame from N-desmethylclobazam (though mass resolution usually suffices).

  • IS Purity: Ensure the Sulthiame-d4 contains no more than 0.5% unlabeled Sulthiame (d0) to prevent contribution to the analyte signal (blank response).

References

  • Vertex Pharmaceuticals/NIH. "Sulthiame in refractory paediatric epilepsies." PubMed. Link

  • Cambridge University Press. "The Epilepsy Prescriber's Guide to Antiepileptic Drugs: Sulthiame." Cambridge Core. Link

  • MedChemExpress. "Sulthiame-d4 Product Information." MedChemExpress. Link

  • Oslo University Hospital. "Pharmacokinetic Variability of Sulthiame: The Impact of Age." Therapeutic Drug Monitoring. Link

  • NSW Government Health. "Epilepsy Clinician Handbook: Sulthiame." NSW Health. Link

Sources

Application Note: Sample Preparation Techniques for Sulthiame Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulthiame (Sultiame) is a sulfonamide anticonvulsant primarily used to treat benign focal epilepsies in childhood.[1][2] Accurate Therapeutic Drug Monitoring (TDM) is critical due to its non-linear pharmacokinetics and saturation kinetics. This guide provides three validated sample preparation workflows—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—optimized for the physicochemical profile of Sulthiame in human plasma and urine.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful extraction. Sulthiame is a weak acid due to its primary sulfonamide moiety, lacking a strongly basic amine center typical of many other CNS drugs.

PropertyValueImplication for Sample Prep
Chemical Structure p-(tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamideContains a cyclic sultam and a primary sulfonamide.
pKa ~10.1 (Sulfonamide group)Molecule is neutral at physiological pH (7.4) and acidic pH.[3][4] It only ionizes (becomes negative) at very high pH (>10).
LogP ~1.5 – 2.3Moderately lipophilic. Extracts well into Ethyl Acetate or DCM/IPA mixtures.
Solubility Low in water; Soluble in Methanol, EthanolOrganic solvents are required for elution and reconstitution.
Protein Binding ~29%Low binding simplifies recovery; extensive disruption steps are not critical.
Strategic Decision Matrix
  • Use PPT for high-throughput screening where sensitivity requirements are moderate (>50 ng/mL).

  • Use LLE for cleaner extracts and cost-efficiency in routine TDM.

  • Use SPE for maximum sensitivity (<10 ng/mL), automation, and removal of phospholipid matrix effects in LC-MS/MS.

Experimental Protocols

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput clinical labs, simple matrices (Plasma/Serum).

Principle: Denaturation of plasma proteins using organic solvent releases the drug, followed by centrifugation to remove the precipitate.

Materials:

  • Precipitating Agent: Acetonitrile (ACN) containing Internal Standard (Sulthiame-d4, 100 ng/mL).

  • Apparatus: 96-well precipitation plate or 1.5 mL microcentrifuge tubes.

Workflow:

  • Aliquot: Transfer 50 µL of patient plasma into a tube/plate.

  • Precipitate: Add 150 µL of Precipitating Agent (1:3 ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

  • Dilute (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in water before injection.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Routine TDM, cleaner baselines than PPT, cost-sensitive labs.

Principle: Partitioning of the neutral Sulthiame from the aqueous plasma into an organic solvent.

Materials:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[5]

  • Buffer: 0.1 M Phosphate Buffer (pH 5.0) – Acidic pH ensures Sulthiame remains neutral.

Workflow:

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Buffer: Add 200 µL of 0.1 M Phosphate Buffer (pH 5.0). Vortex briefly.

  • Extract: Add 1.5 mL of Ethyl Acetate.

  • Mix: Mechanical shaker or tumble mix for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and pour off the organic (top) layer into a clean glass tube.

  • Evaporate: Dry under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).

Protocol C: Solid Phase Extraction (SPE)

Best for: LC-MS/MS, high sensitivity, removal of phospholipids.

Mechanism: Reversed-Phase (Polymeric). Cartridge Selection: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB, Strata-X). Note: Ion-exchange (MCX/MAX) is generally unnecessary due to Sulthiame's neutral character at working pH, but HLB provides excellent retention.

Workflow:

  • Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% o-Phosphoric Acid (H3PO4). Acidification prevents ionization and disrupts protein binding.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Load: Apply pre-treated sample to the cartridge at low vacuum (1-2 mL/min).

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes salts/proteins).

  • Wash 2: 1 mL 5% Methanol in Water (Removes interferences without eluting Sulthiame).

  • Elute: 2 x 500 µL Methanol (100%).

  • Post-Processing: Evaporate eluate to dryness under Nitrogen; reconstitute in 100 µL Mobile Phase.

Method Validation & Quality Control

To ensure scientific trustworthiness (Part 2 requirement), the method must be self-validating.

Validation Criteria (FDA/EMA Guidelines)
ParameterAcceptance CriteriaExperimental Check
Recovery > 80% (Consistent)Compare peak area of extracted sample vs. post-extraction spiked blank.
Matrix Effect 85% - 115%Compare post-extraction spiked blank vs. neat standard in solvent.
Linearity r² > 0.995Range: 0.5 – 20 µg/mL (Therapeutic range: 2–12 µg/mL).
Precision (CV) < 15%Run 5 replicates at Low, Mid, and High QC levels.
Troubleshooting Guide
  • Issue: Low Recovery in LLE.

    • Cause: Aqueous phase pH too high (Sulthiame ionizing) or emulsion formation.

    • Fix: Ensure pH < 6.0 using buffer; increase centrifugation speed.

  • Issue: Phospholipid buildup in LC-MS (Signal suppression).

    • Cause: PPT does not remove phospholipids.

    • Fix: Switch to SPE (Protocol C) or use "Hybrid SPE" precipitation plates designed to filter phospholipids.

Visual Workflows

Figure 1: Comparative Extraction Workflows

This diagram illustrates the decision logic and flow for the three protocols.

Sulthiame_Extraction Start Biological Sample (Plasma/Serum) Decision Select Method Based on Sensitivity Needs Start->Decision PPT_Node Protocol A: PPT (High Throughput, >50 ng/mL) Decision->PPT_Node LLE_Node Protocol B: LLE (Routine TDM, Cost-Effective) Decision->LLE_Node SPE_Node Protocol C: SPE (High Sensitivity, Cleanest) Decision->SPE_Node PPT_Step1 Add ACN (1:3 ratio) + Internal Standard PPT_Node->PPT_Step1 PPT_Step2 Vortex & Centrifuge (10,000g, 10 min) PPT_Step1->PPT_Step2 PPT_Step3 Inject Supernatant PPT_Step2->PPT_Step3 Analysis LC-MS/MS Analysis (C18 Column, ESI+) PPT_Step3->Analysis LLE_Step1 Add Buffer (pH 5.0) Ensure Neutral State LLE_Node->LLE_Step1 LLE_Step2 Extract with Ethyl Acetate (Partition Coefficient favors Organic) LLE_Step1->LLE_Step2 LLE_Step3 Evaporate & Reconstitute LLE_Step2->LLE_Step3 LLE_Step3->Analysis SPE_Step1 Condition HLB Cartridge (MeOH -> Water) SPE_Node->SPE_Step1 SPE_Step2 Load Acidified Sample (2% H3PO4) SPE_Step1->SPE_Step2 SPE_Step3 Wash (5% MeOH) Elute (100% MeOH) SPE_Step2->SPE_Step3 SPE_Step3->Analysis

Caption: Decision tree and workflow comparison for Sulthiame extraction. PPT offers speed; SPE offers maximum cleanliness.

References

  • Mullangi, R., et al. (2008). "Determination of sulthiame in human plasma by LC-MS/MS." Biomedical Chromatography.

  • Sennoune, S., et al. (2017). "Physicochemical properties of sulfonamides: pKa and solubility." Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. "Solid Phase Extraction (SPE) Guide for Clinical Research."

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • PubChem. "Sulthiame Compound Summary."

Sources

Utilizing Sulthiame-d4 for therapeutic drug monitoring of Sulthiame

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Therapeutic Drug Monitoring of Sulthiame Using Sulthiame-d4

Executive Summary & Scientific Rationale

Sulthiame (STM) is a sulfonamide derivative acting as a carbonic anhydrase inhibitor, primarily prescribed for benign epilepsy with centrotemporal spikes (BECTS). While effective, STM exhibits non-linear pharmacokinetics due to saturable binding to carbonic anhydrase in erythrocytes (RBCs). At therapeutic concentrations (2–10 mg/L), the concentration of STM in erythrocytes can be up to 40-fold higher than in plasma.

The Analytical Challenge: This extreme RBC partitioning creates a critical bioanalytical risk: hemolysis . Even minor lysis of RBCs during sample preparation releases massive amounts of intracellular STM into the plasma, artificially elevating reported levels. Furthermore, the sulfonamide moiety is prone to ion suppression in electrospray ionization (ESI).

The Solution: Sulthiame-d4: This protocol utilizes Sulthiame-d4 (deuterated internal standard) to normalize these variables. Unlike structural analogs, Sulthiame-d4 co-elutes with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies. This guide details a self-validating LC-MS/MS workflow designed to ensure accuracy despite the complex blood-to-plasma distribution of the drug.

Chemical & Physical Properties

CompoundStructure / FormulaMolecular WeightMonoisotopic MassPolarity
Sulthiame

290.36 g/mol 290.04ESI (+)
Sulthiame-d4

294.39 g/mol 294.07ESI (+)

Note: Sulthiame-d4 typically contains four deuterium atoms on the phenyl ring. Verify the Certificate of Analysis (CoA) of your specific standard to confirm labeling position.

Method Development & Optimization Strategy

Mass Spectrometry Parameters (MRM)

Sulthiame ionizes readily in positive mode (


). The primary fragmentation pathway involves the loss of the sulfonamide group (

).
  • Source: ESI Positive[1]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

Transition Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Sulthiame 291.1211.118Quantifier
Sulthiame 291.196.030Qualifier
Sulthiame-d4 295.1215.118Internal Standard

Expert Insight: The transition


 represents the loss of the sulfonamide moiety. Since the d4 label is usually on the phenyl ring, the corresponding fragment shifts to 

, maintaining the mass shift. Always perform a Product Ion Scan on your IS stock to confirm.
Chromatographic Conditions

A standard C18 column is sufficient, but a gradient is required to separate Sulthiame from early-eluting polar matrix components (phospholipids) that cause ion suppression.

  • Column: Kinetex C18 or equivalent (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Divert to waste to remove salts)

  • 0.5 - 3.0 min: Ramp to 90% B

  • 3.0 - 4.0 min: Hold 90% B (Column wash)

  • 4.0 - 4.1 min: Return to 10% B

  • 4.1 - 6.0 min: Re-equilibrate

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg Sulthiame in 10 mL Methanol.

  • IS Stock (100 µg/mL): Dissolve 1 mg Sulthiame-d4 in 10 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile. This solution serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for throughput. The d4-IS compensates for the "dirtier" extract associated with PPT.

  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate or microcentrifuge tube.

    • Critical Step: Visually inspect for hemolysis (pink/red tint). If hemolysed, flag the sample; the result will likely be falsely elevated.

  • Precipitate: Add 200 µL of Working IS Solution (Acetonitrile containing Sulthiame-d4).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein crash.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (Mobile Phase A).

    • Why? Injecting pure ACN can distort peak shape on a generic C18 column. Diluting with water focuses the analyte at the column head.

  • Inject: 5 µL into LC-MS/MS.

Visualizing the Bioanalytical Logic

The following diagrams illustrate the critical RBC partitioning issue and the validation logic.

Diagram 1: The Hemolysis Risk & Correction Mechanism

HemolysisRisk Blood Whole Blood Sample RBC Red Blood Cells (High Sulthiame Conc) Blood->RBC Partitioning Plasma Plasma (Target Matrix) Blood->Plasma Centrifugation Lysis Hemolysis Event (Improper Handling) RBC->Lysis Shear Stress Contam Contaminated Plasma (Falsely High STM) Plasma->Contam Lysis->Contam Leakage IS_Add Add Sulthiame-d4 (Internal Standard) Contam->IS_Add MS_Detect LC-MS/MS Detection IS_Add->MS_Detect Result_Bad Result: Falsely High (Without Hct Correction) MS_Detect->Result_Bad Standard Calc Result_Good Result: Accurate (Matrix Normalization) MS_Detect->Result_Good d4-IS Ratio Corrects Ion Supp.

Caption: Sulthiame concentrates in RBCs.[2] Hemolysis leaks drug into plasma. While d4-IS corrects analytical errors, it cannot correct pre-analytical hemolysis.

Diagram 2: Self-Validating Method Workflow

MethodValidation Start Method Validation (FDA 2018 Guidelines) Selectivity Selectivity Check (6 Blank Lots) Start->Selectivity MatrixEffect Matrix Factor (MF) Compare Standard in Solvent vs Matrix Selectivity->MatrixEffect IS_Comp IS Compensation Check Is IS-normalized MF ~ 1.0? MatrixEffect->IS_Comp Pass Valid Method Proceed to Accuracy/Precision IS_Comp->Pass Yes (0.85 - 1.15) Fail Modify Extraction (Switch to SPE) IS_Comp->Fail No (<0.8 or >1.2)

Caption: Decision tree for validating the effectiveness of Sulthiame-d4 in compensating for matrix effects.

Validation Criteria & Troubleshooting

To ensure this protocol meets FDA Bioanalytical Method Validation (2018) standards, the following criteria must be met.

Linearity & Range
  • Therapeutic Range: 1.0 – 20.0 mg/L.

  • Calibration Curve: 0.5, 1, 2, 5, 10, 20, 30 mg/L.

  • Acceptance:

    
    . Back-calculated standards must be within ±15% (±20% for LLOQ).
    
Matrix Effect (The "Trustworthiness" Check)

Calculate the IS-Normalized Matrix Factor :



  • Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be < 15% . If the CV is high, the d4-IS is not compensating correctly, likely due to equilibration issues. Ensure the IS is mixed thoroughly with the sample before precipitation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High IS Variation Incomplete protein crashIncrease centrifugation time or use colder ACN (-20°C).
Peak Tailing Solvent mismatchEnsure the final extract is diluted 1:1 with water before injection.
Signal Drop (Drift) Source contaminationSulthiame is sticky. Run a "sawtooth" gradient wash (100% ACN) every 10 samples.
Elevated Baseline PhospholipidsMonitor

184 (Phosphatidylcholine). If it co-elutes, adjust gradient slope.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • International League Against Epilepsy (ILAE). (2022). Antiseizure Medications: Sulthiame. [Link]

  • May, T. W., et al. (1994). Pharmacokinetics of sulthiame in epileptic patients. Therapeutic Drug Monitoring, 16(3), 251-257.[2] (Establishes the non-linear kinetics and RBC saturation). [Link]

  • Snoeck, E., et al. (1996). The implications of non-linear red blood cell partitioning for the pharmacokinetics.... British Journal of Clinical Pharmacology.[2] (Mechanistic insight into RBC binding). [Link]

Sources

Application Note: High-Precision Quantification of Sulthiame in Drug-Drug Interaction (DDI) Studies Using Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulthiame is a sulfonamide derivative and carbonic anhydrase inhibitor historically used for benign epilepsy of childhood with centrotemporal spikes (BECTS). However, its critical relevance in modern drug development lies in its potent role as a CYP2C9 inhibitor . This interaction profile makes it a significant "perpetrator" drug, capable of causing toxic accumulation of narrow-therapeutic-index "victim" drugs like Phenytoin.

To accurately model these Drug-Drug Interactions (DDIs), precise quantification of Sulthiame in complex biological matrices (plasma, liver microsomes) is non-negotiable. This Application Note details the deployment of Sulthiame-d4 , a stable isotope-labeled internal standard (SIL-IS), to eliminate ionization variability and ensure data integrity in LC-MS/MS workflows.

Scientific Background: The DDI Mechanism

The Perpetrator-Victim Relationship

Sulthiame acts as a potent inhibitor of Cytochrome P450 2C9 (CYP2C9). In a clinical setting, when co-administered with Phenytoin (a CYP2C9 substrate), Sulthiame blocks the hydroxylation of Phenytoin, leading to a non-linear increase in Phenytoin plasma concentrations and potential toxicity.

Why Sulthiame-d4?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" (ion suppression/enhancement) caused by co-eluting phospholipids or salts can distort quantitative data.

  • Chemical Analogs (e.g., Sulfamethoxazole): Often fail to co-elute perfectly or ionize differently than the analyte.

  • Sulthiame-d4: Chemically identical to Sulthiame but with a mass shift of +4 Da. It co-elutes, experiences the exact same matrix effects, and corrects for extraction losses, ensuring the calculated concentration reflects reality.

Mechanism Visualization

The following diagram illustrates the DDI pathway and where the bioanalytical quantification fits into the safety assessment.

DDI_Mechanism Sulthiame Sulthiame (Perpetrator) CYP2C9 CYP2C9 Enzyme (Hepatic) Sulthiame->CYP2C9 Inhibition (-) Quant LC-MS/MS Quantification (Req. Sulthiame-d4) Sulthiame->Quant Validation Target Metabolite HPPH Metabolite (Inactive) CYP2C9->Metabolite Hydroxylation Phenytoin Phenytoin (Victim Substrate) Phenytoin->CYP2C9 Substrate Binding Toxicity Toxic Accumulation (Adverse Events) Phenytoin->Toxicity If Metabolism Blocked

Figure 1: Mechanism of Sulthiame-mediated CYP2C9 inhibition and the critical node for bioanalytical quantification.

Experimental Protocol 1: LC-MS/MS Method Development

Objective: Establish a robust quantitation method for Sulthiame in human plasma using Sulthiame-d4.

Materials
  • Analyte: Sulthiame (Reference Standard, >99% purity).

  • Internal Standard: Sulthiame-d4 (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Mass Spectrometry Parameters (Tuning)

Note: Exact transitions depend on the specific instrument (e.g., Sciex Triple Quad vs. Thermo Quantiva). Perform direct infusion to optimize.

ParameterSulthiame (Analyte)Sulthiame-d4 (IS)
Precursor Ion (Q1) 291.1

295.1

Product Ion (Q3) - Quant 211.1 (Sulfonamide loss)215.1
Product Ion (Q3) - Qual 106.0110.0
Declustering Potential (DP) 60 V60 V
Collision Energy (CE) 25 eV25 eV
Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for Sulthiame to minimize specific binding losses, provided the IS is added early.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 20 µL of Sulthiame-d4 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

    • Critical Step: Vortex gently for 10 sec to equilibrate IS with the matrix before precipitation.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC Gradient Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Start Gradient
3.090Elution
3.590Wash
3.65Re-equilibration
5.05End of Run

Experimental Protocol 2: In Vitro CYP Inhibition Assay ( )

Objective: Determine the inhibitory potency (


) of Sulthiame against CYP2C9 using Sulthiame-d4 to validate the inhibitor concentration.
Workflow Logic

In typical DDI assays, we measure the metabolite of the victim drug. However, guidelines (FDA M10) suggest monitoring the inhibitor stability and solubility. If Sulthiame precipitates or binds non-specifically to the plate, the calculated


 will be erroneous. We use Sulthiame-d4 to quantify the actual soluble Sulthiame in the well.
Incubation Setup
  • System: Human Liver Microsomes (HLM) or Recombinant CYP2C9 (rCYP2C9).

  • Probe Substrate: Diclofenac (traditional CYP2C9 probe) at

    
     concentration (~5 µM).
    
  • Inhibitor: Sulthiame (Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Cofactor: NADPH (1 mM).

Assay Steps
  • Pre-incubation: Mix Buffer (PBS pH 7.4), Microsomes (0.5 mg/mL), and Sulthiame. Incubate at 37°C for 5 min.

  • Start: Initiate with NADPH + Diclofenac.

  • Reaction: Incubate for 20 minutes.

  • Stop & IS Addition: Quench with 200 µL ice-cold ACN containing Sulthiame-d4 (Internal Standard for Sulthiame) AND Diclofenac-13C6 (Internal Standard for the metabolite 4'-OH-Diclofenac).

  • Analysis: Analyze supernatant via LC-MS/MS.

Data Output & Calculation

You will generate two datasets from this single assay:

  • Inhibition Curve: % Activity (4'-OH-Diclofenac area / IS area) vs. Nominal Sulthiame Concentration.

  • Inhibitor Validation: Measured Sulthiame Concentration (Sulthiame area / Sulthiame-d4 area) vs. Nominal Concentration.

Pass Criteria: Measured Sulthiame concentration must be within ±15% of nominal. If <85%, it suggests solubility issues or non-specific binding, requiring protocol adjustment.

Workflow Diagram

Assay_Workflow Step1 Incubation Mix (Microsomes + Sulthiame + Diclofenac) Step2 Initiate with NADPH (37°C, 20 min) Step1->Step2 Step3 Quench Reaction (Add ACN) Step2->Step3 Step4 Add Internal Standards Mix Step3->Step4 Analysis LC-MS/MS Analysis Step4->Analysis Result1 Quantify 4'-OH-Diclofenac (Determine IC50) Analysis->Result1 Result2 Quantify Sulthiame (using d4) (Validate Exposure) Analysis->Result2

Figure 2: Dual-endpoint workflow for validating CYP2C9 inhibition using Sulthiame-d4.

Data Analysis & Reporting

Calculation of Response Ratio

The fundamental calculation for all quantitative steps relies on the Area Ratio (


):


Calibration Curve Construction

Plot


 (y-axis) against Analyte Concentration (x-axis). Use a weighted linear regression (

) to account for heteroscedasticity typical in MS data.
Acceptance Criteria (FDA M10 / ICH Guidelines)
  • Linearity:

    
    .[1]
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% must be <15% (<20% for LLOQ).

  • IS Variation: The IS response in samples should not deviate >50% from the mean IS response in calibration standards.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2]

  • Houghton, G. W., & Richens, A. (1975).[3] Inhibition of phenytoin metabolism by other drugs used in epilepsy.[3] International Journal of Clinical Pharmacology and Biopharmacy, 12(1-2), 210–216.

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[2][4]

  • Huppke, P., et al. (2014). Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs.[5] Cambridge University Press.[5]

Sources

Troubleshooting & Optimization

Navigating the Nuances of Sulthiame and Sulthiame-d4 Analysis: A Technical Guide to Mass Spectrometer Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Sulthiame and its deuterated internal standard, Sulthiame-d4, utilizing mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond rote protocols to explain the why behind the how, ensuring your experimental choices are both scientifically sound and practically robust.

Understanding the Analyte: Sulthiame

Sulthiame is a sulfonamide derivative and a carbonic anhydrase inhibitor used as an anticonvulsant. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Core Principles of LC-MS/MS Method Development for Sulthiame

A successful LC-MS/MS method for Sulthiame hinges on the careful optimization of several key parameters. The goal is to achieve a stable, sensitive, and reproducible signal for both the analyte and its internal standard.

Step 1: Mastering Mass Spectrometry Parameters

The heart of the method lies in the mass spectrometer's settings. These must be finely tuned to ensure optimal ionization and fragmentation of Sulthiame and Sulthiame-d4.

Ionization Mode: Sulthiame, with its sulfonamide group, is readily protonated. Therefore, electrospray ionization (ESI) in the positive ion mode is the preferred method for generating the precursor ion [M+H]⁺.

Multiple Reaction Monitoring (MRM) Transitions: The cornerstone of quantitative LC-MS/MS is MRM, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition. For Sulthiame and its deuterated internal standard, the following transitions are recommended[1]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulthiame289.0225.1
Sulthiame-d4293.0229.1

Understanding the Fragmentation: The fragmentation of Sulthiame in the collision cell is a critical step. As a sulfonamide, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO2), a neutral loss of 64 Da[2]. This is precisely what is observed for Sulthiame, where the precursor ion at m/z 289.0 loses SO2 to generate the product ion at m/z 225.1. This specific and predictable fragmentation pattern is key to the selectivity of the assay.

Optimization Workflow for MS Parameters

A systematic approach is essential for optimizing the mass spectrometer parameters to achieve the highest sensitivity.

G

Experimental Protocol: Collision Energy and Declustering Potential Optimization

  • Prepare a standard solution of Sulthiame (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the precursor ion of Sulthiame (m/z 289.0).

  • Perform a product ion scan to confirm the presence of the m/z 225.1 fragment.

  • Optimize the Collision Energy (CE):

    • Set the instrument to MRM mode for the transition 289.0 → 225.1.

    • Vary the CE in small increments (e.g., 2 eV) over a range (e.g., 10-40 eV).

    • Plot the signal intensity of the product ion against the CE.

    • The optimal CE is the value that yields the highest signal intensity.

  • Optimize the Declustering Potential (DP):

    • Using the optimal CE, vary the DP in increments (e.g., 5 V) over a range (e.g., 20-100 V).

    • Plot the signal intensity of the precursor ion against the DP.

    • The optimal DP is the value that gives the highest stable precursor ion signal without causing in-source fragmentation.

  • Repeat steps 1-6 for Sulthiame-d4 (precursor m/z 293.0, product m/z 229.1).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of Sulthiame and Sulthiame-d4, providing a systematic approach to problem-solving.

FAQ 1: Poor or No Signal Intensity

Question: I am not seeing any signal, or the signal for Sulthiame and/or Sulthiame-d4 is very weak. What should I check?

Answer: This is a common issue that can stem from several sources. Here is a logical troubleshooting workflow:

G

Detailed Checklist:

  • Mass Spectrometer Settings: Double-check that you have entered the correct MRM transitions and are operating in positive ESI mode.

  • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Sample Concentration: The concentration of your sample might be too low. Conversely, a very high concentration can lead to ion suppression.

  • Ion Source Cleanliness: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's protocol for cleaning the ion source.

  • LC System Integrity: Check for leaks in the LC system, ensure the column is not clogged, and that fresh, correctly prepared mobile phases are being used.

FAQ 2: Inconsistent or Drifting Retention Times

Question: The retention times for Sulthiame and Sulthiame-d4 are shifting between injections. What could be the cause?

Answer: Retention time instability can compromise the reliability of your data. The most common culprits are related to the liquid chromatography system.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a frequent cause of retention time drift, especially in gradient elution.

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phases and ensure accurate mixing.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention times. Verify that the column oven is maintaining a stable temperature.

  • Column Age and Health: Over time, columns can degrade, leading to changes in retention. If you observe peak shape degradation along with retention time shifts, it may be time to replace the column.

FAQ 3: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peaks for Sulthiame are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape can negatively impact integration and, consequently, the accuracy of your results.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns[3].

    • Solution:

      • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can help. For a compound like Sulthiame, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is in a consistent protonation state and minimize interactions with silanols.

      • Column Choice: Using a column with high-purity silica and effective end-capping can reduce peak tailing.

  • Peak Fronting:

    • Cause: Typically a sign of column overload.

    • Solution: Reduce the amount of sample injected onto the column. Dilute your samples if necessary.

FAQ 4: Significant Matrix Effects

Question: I am analyzing Sulthiame in plasma, and I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Answer: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis[4][5].

Confirming Matrix Effects:

A common method is the post-extraction spike experiment:

  • Extract a blank plasma sample.

  • Spike the extracted blank with a known concentration of Sulthiame and Sulthiame-d4.

  • Prepare a neat solution of Sulthiame and Sulthiame-d4 at the same concentration in the mobile phase.

  • Compare the peak areas of the post-extraction spike sample to the neat solution. A significant difference indicates the presence of matrix effects.

Mitigating Matrix Effects:

  • Improve Sample Preparation: A more rigorous sample preparation method can help remove interfering matrix components. Consider switching from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Optimize your LC method to chromatographically separate Sulthiame from the interfering compounds. A longer gradient or a different column chemistry may be necessary.

  • Use a Stable Isotope-Labeled Internal Standard: Sulthiame-d4 is the ideal internal standard as it co-elutes with Sulthiame and experiences similar matrix effects, thereby compensating for signal variations. Ensure that the internal standard is added to the samples before any extraction steps.

References

  • Epiney, G., et al. (2021). Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers. PubMed Central. [Link]

  • Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • MacLean, B., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PubMed Central. [Link]

  • Sherman, J., et al. (2011). Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. PubMed. [Link]

  • Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. PubMed Central. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Haidar, S., et al. (2016). Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms. PubMed Central. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. [Link]

  • Dolan, J. W. (2013). Peak Shape Problems. LCGC International. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

Sources

Technical Support Center: Troubleshooting Isotopic Cross-Talk in Sulthiame and Sulthiame-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Sulthiame using its deuterated internal standard, Sulthiame-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common analytical challenge of isotopic cross-talk in LC-MS/MS assays. Here, we provide in-depth, field-proven insights and practical troubleshooting steps to ensure the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of Sulthiame and Sulthiame-d4 analysis?

A: Isotopic cross-talk refers to the interference where the signal from the analyte (Sulthiame) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), Sulthiame-d4, or vice-versa. This occurs because naturally abundant heavy isotopes (like ¹³C, ¹⁵N, ³⁴S) in the Sulthiame molecule can result in a molecule with a mass-to-charge ratio (m/z) that is monitored for Sulthiame-d4.[1] This can lead to an artificially inflated response for the internal standard, compromising the accuracy of quantification.

Q2: Why is a 4-Dalton mass difference between Sulthiame and Sulthiame-d4 chosen?

A: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize the contribution of naturally occurring isotopes from the analyte to the SIL-IS signal.[2] For Sulthiame (C₁₀H₁₄N₂O₄S₂), which contains two sulfur atoms, the potential for isotopic contribution is higher due to the natural abundance of ³⁴S. A +4 Da shift for the internal standard provides a greater mass separation, reducing the likelihood of this isotopic overlap.

Q3: What are the primary causes of observed cross-talk between Sulthiame and Sulthiame-d4?

A: There are two main culprits for isotopic cross-talk in this analysis:

  • Natural Isotopic Abundance: The molecular formula of Sulthiame (C₁₀H₁₄N₂O₄S₂) means there is a statistical probability that a certain percentage of Sulthiame molecules will contain a combination of heavy isotopes (e.g., ¹³C, ³⁴S) that increases their mass to be close to or identical to the precursor mass of Sulthiame-d4.

  • In-Source Fragmentation: Although less common with soft ionization techniques like electrospray ionization (ESI), high-energy conditions in the ion source can sometimes cause fragmentation of the analyte.[3] If a fragment of Sulthiame has the same m/z as the Sulthiame-d4 precursor ion, it can lead to interference.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving isotopic cross-talk issues during your LC-MS/MS analysis of Sulthiame.

Issue 1: I'm observing a signal for Sulthiame-d4 in my blank samples (matrix blank without IS).

This is a classic indicator of cross-talk from Sulthiame to Sulthiame-d4, especially if you are analyzing high-concentration Sulthiame samples in the same run.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Sulthiame-d4 signal in blank samples.

Step-by-Step Protocol:

  • Confirm Cross-Talk: Prepare and inject a high-concentration solution of only Sulthiame (without Sulthiame-d4) in the analytical mobile phase. Monitor both the MRM transitions for Sulthiame and Sulthiame-d4.

  • Analyze the Data: If you observe a peak at the retention time of Sulthiame in the Sulthiame-d4 MRM channel, this confirms that the Sulthiame is contributing to the Sulthiame-d4 signal.

  • Quantify the Contribution: The peak area of the "ghost" Sulthiame-d4 signal as a percentage of the Sulthiame signal will give you the extent of the cross-talk. An acceptable level is typically below 0.1%.

Issue 2: My calibration curve for Sulthiame is non-linear at the high end.

While several factors can cause non-linearity, significant cross-talk from high concentrations of Sulthiame to the constant concentration of Sulthiame-d4 can be a contributing factor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-linear calibration curves.

Step-by-Step Protocol:

  • Assess Isotopic Contribution: As described in Issue 1, determine the percentage of cross-talk from a high-concentration Sulthiame standard to the Sulthiame-d4 channel.

  • Optimize Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentrations.[2] If the cross-talk from a high calibrator is significant relative to the IS response, consider increasing the IS concentration.

  • Refine Mass Spectrometer Parameters:

    • Resolution: Ensure your mass spectrometer is operating at a sufficient resolution to distinguish between the isotopic peak of Sulthiame and the monoisotopic peak of Sulthiame-d4 if they are very close.

    • Collision Energy: Optimize the collision energy for both Sulthiame and Sulthiame-d4 to ensure efficient fragmentation and minimize the potential for in-source fragmentation.

Issue 3: Inaccurate quantification of low-level Sulthiame samples.

Cross-talk from the Sulthiame-d4 internal standard to the Sulthiame channel can lead to inaccuracies, particularly at the lower limit of quantification (LLOQ).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate LLOQ.

Step-by-Step Protocol:

  • Check Isotopic Purity of Sulthiame-d4: Prepare and inject a solution of only Sulthiame-d4. Monitor both the Sulthiame and Sulthiame-d4 MRM channels. The presence of a signal in the Sulthiame channel indicates that the deuterated standard contains some unlabeled Sulthiame.

  • Chromatographic Separation: While Sulthiame and Sulthiame-d4 are expected to co-elute, ensure your chromatography is robust and provides a sharp, symmetrical peak. Poor chromatography can exacerbate the effects of any low-level interference.

  • Select a Different Product Ion: If significant cross-talk persists and is impacting your results, investigate alternative product ions for Sulthiame and Sulthiame-d4 that may be less prone to interference.[4]

Data Presentation: MRM Transitions and Acceptable Cross-Talk

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
Sulthiame291.05155.920-30
Sulthiame-d4295.1160.020-30

Collision energy values are instrument-dependent and should be optimized.

ParameterAcceptance CriteriaRationale
Cross-talk from Analyte to IS < 0.1%Minimizes the impact of high analyte concentrations on the internal standard signal, ensuring accurate quantification across the calibration range.
Cross-talk from IS to Analyte < 1% of LLOQ responseEnsures that the contribution from the internal standard does not significantly affect the accuracy and precision at the lower end of the calibration curve.

References

  • Niessen, W. M. A. (2011). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Journal of The American Society for Mass Spectrometry, 22(5), 783–790. [Link]

  • Chromatography Forum. (2017). Cross-talk Phenomenon in LC-MS/MS. Retrieved from [Link]

  • Rodriguez-Sanchez, L., et al. (2022). Isotopic cross sections of fragmentation residues produced by light projectiles on carbon near 400A MeV. Physical Review C, 105(1), 014614. [Link]

  • Laboratory News. (2012). Cutting down the cross-talk. Retrieved from [Link]

  • Imani, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 25, 23-29. [Link]

  • Imani, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 56(4), 133-137. [Link]

  • Lee, S., et al. (2018). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(32), 8675–8682. [Link]

Sources

Preventing back-exchange of deuterium in Sulthiame-d4 during sample prep

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Back-Exchange of Deuterium in Sulthiame-d4 During Sample Preparation Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my Sulthiame-d4 Internal Standard losing its mass label?

A: If you observe a loss of the +4 Da mass shift (transitioning from M+4 to M+3 or M+0), you are likely experiencing Acid-Catalyzed Aromatic Hydrogen-Deuterium Exchange (HDX) .

While Carbon-Deuterium (C-D) bonds on aromatic rings are generally stable, the specific chemistry of Sulthiame makes it vulnerable.[1] Sulthiame contains a phenyl ring attached to a sultam nitrogen. This nitrogen atom acts as an electron-donating group (EDG), activating the benzene ring toward Electrophilic Aromatic Substitution (EAS).

In the presence of strong acids (e.g., TFA, high concentrations of Formic Acid) and heat (e.g., during solvent evaporation), protons (


) from the solvent can attack the activated ring, displacing the Deuterium (

).
Visualizing the Exchange Mechanism

The following diagram illustrates how acidic conditions facilitate the replacement of Deuterium with Hydrogen on the activated phenyl ring of Sulthiame-d4.

Sulthiame_HDX_Mechanism Sulthiame_D Sulthiame-d4 (Stable State) Transition H/D Scrambling Sulthiame_D->Transition + Heat Acid_Proton Acidic Proton (H+) (From Solvent/Matrix) Acid_Proton->Transition Electrophilic Attack Intermediate Arenium Ion Intermediate (Ring Activation) Sulthiame_H Sulthiame-h (M+0) (Back-Exchanged) Intermediate->Sulthiame_H Elimination of D+ Deuterium_Loss Loss of D+ (Mass Shift) Intermediate->Deuterium_Loss Transition->Intermediate Resonance Stabilization

Figure 1: Mechanism of Acid-Catalyzed Back-Exchange. The electron-rich aromatic ring of Sulthiame is susceptible to proton attack under acidic conditions, leading to the loss of the deuterium label.

Module 2: Optimized Sample Preparation Protocol

Q: How do I process plasma samples without triggering exchange?

A: You must avoid conditions that combine low pH (< 3.0) with thermal energy. The following protocol replaces strong acid precipitation with a buffered approach to maintain the integrity of the C-D bonds.

Protocol: Buffered Protein Precipitation (PPT)
StepActionCritical Technical Note
1. Preparation Thaw plasma samples on wet ice.Keep temperature < 4°C to kinetically inhibit exchange.
2. IS Spiking Add Sulthiame-d4 working solution prepared in MeOH .Avoid acidic diluents (e.g., 0.1% Formic Acid) in the stock solution. Use neutral organic solvents.
3. Precipitation Add 3 volumes of Acetonitrile (ACN) containing 10mM Ammonium Acetate .Do NOT use TFA or HCl. The Ammonium Acetate buffers the solution, preventing local pH drops that catalyze exchange [1].
4. Vortex/Spin Vortex 1 min; Centrifuge at 10,000 x g for 5 min at 4°C.Cold centrifugation is essential.
5. Evaporation Crucial Step: Evaporate supernatant under Nitrogen at < 35°C .High heat (>40°C) during drying is the #1 cause of back-exchange in acidic extracts [2].
6. Reconstitution Reconstitute in 90:10 Water:MeOH (v/v) .Ensure the reconstitution solvent is pH neutral or weakly acidic (pH ~5).
Decision Logic for Method Development

Use this logic flow to select the correct extraction strategy based on your sensitivity needs.

Method_Decision_Tree Start Start: Sulthiame-d4 Method Dev Sensitivity Required LLOQ? Start->Sensitivity High_Sens High Sensitivity (< 1 ng/mL) Sensitivity->High_Sens Std_Sens Standard Sensitivity (> 10 ng/mL) Sensitivity->Std_Sens LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate High_Sens->LLE Cleaner Extract PPT Protein Precipitation (PPT) Solvent: ACN + NH4OAc Std_Sens->PPT Faster Throughput Acid_Check Does protocol use Acid? LLE->Acid_Check PPT->Acid_Check Warning STOP: Risk of Back-Exchange Replace TFA with Formic Acid < 0.1% Acid_Check->Warning Yes (Strong Acid) Proceed Proceed to Analysis Acid_Check->Proceed No (Buffered)

Figure 2: Decision Matrix for Sample Preparation. Prioritizes buffered conditions to prevent label instability.

Module 3: Troubleshooting & FAQs

Q: I see a "Cross-Talk" peak in the analyte channel (M+0) at the retention time of the IS. Is this back-exchange?

A: Not necessarily. This could be Isotopic Impurity rather than back-exchange.

  • Diagnosis: Inject the Sulthiame-d4 standard alone (neat solution, no matrix).

    • If the M+0 peak exists in the neat standard, your material has low isotopic purity (check the Certificate of Analysis for %D incorporation).

    • If the M+0 peak only appears after extraction/evaporation, it is Back-Exchange induced by your sample prep conditions [3].

Q: Can I use the "Deuterium Retention Effect" to separate the IS from the interference?

A: Yes. Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

  • Strategy: Use a high-efficiency column (e.g., UPLC C18, 1.7 µm) and a shallow gradient. If you observe back-exchange, the "exchanged" species (now M+0) will co-elute perfectly with your analyte, making quantification impossible. The goal is to prevent the exchange, not separate it.

Q: My MRM ratio is drifting over the course of a run. Why?

A: This suggests On-Column Exchange or Autosampler Instability .

  • Cause: If your mobile phase is too acidic (e.g., 0.5% Formic Acid) and the column temperature is high (>50°C), exchange can occur during the chromatographic run.

  • Fix:

    • Lower column temperature to 35°C or 40°C .

    • Reduce mobile phase acid modifier to 0.1% Formic Acid or switch to 10mM Ammonium Formate (pH 4.5).

    • Keep the autosampler at 4°C [4].

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Exchange Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of Sulthiame & Metabolites

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development, Troubleshooting, and Optimization for Sulthiame Analysis[1]

Executive Summary: The Sulthiame Challenge

Sulthiame (Sultiame) presents a unique chromatographic challenge not because of its chemical stability, but because of its biological distribution .[1] Unlike many antiepileptics, Sulthiame acts as a carbonic anhydrase (CA) inhibitor.[1] It binds saturably and avidly to CA-II within erythrocytes (red blood cells).

Critical Insight for Researchers: If you are experiencing "low recovery" or "erratic sensitivity" in plasma samples, the issue is likely not your chromatography column—it is your matrix selection. At therapeutic doses, the concentration of Sulthiame in whole blood can be 10-30 times higher than in plasma due to erythrocyte sequestration.

This guide addresses the separation of Sulthiame from its primary metabolite (hydroxy-sulthiame ) and provides troubleshooting for the specific kinetic behaviors of this molecule.

Standard Operating Procedures (SOPs)
2.1. The "Golden Standard" Chromatographic Method

Designed for LC-MS/MS and HPLC-UV workflows.

ParameterSpecificationRationale
Stationary Phase C18 (High Strength Silica) e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18High retentivity is required for polar sulfonamides. HSS technology resists dewetting under high-aqueous conditions needed to separate early-eluting metabolites.
Dimensions 100 mm x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC)Balances resolution of the hydroxy-metabolite (elutes early) with reasonable backpressure.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5)Acidic pH is non-negotiable. It suppresses silanol ionization (reducing tailing) and keeps the sulfonamide moiety neutral.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for sulfonamides compared to Methanol.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI source efficiency.
Detection MS/MS: (+) ESI, MRM 289.0

225.1UV: 245 nm
The 225.1 fragment represents the loss of the SO2 group, a distinct transition.[1]
2.2. Sample Preparation Workflow

The decision between Plasma and Whole Blood is critical.

SamplePrepStartSample CollectionMatrixDecisionTarget Matrix?Start->MatrixDecisionPlasmaPlasma/Serum(Free Fraction)MatrixDecision->PlasmaClinical RoutineWholeBloodWhole Blood(Total Drug)MatrixDecision->WholeBloodPK/Mass BalanceStepP1Centrifuge immediately(Remove RBCs)Plasma->StepP1StepW1Hemolysis Step(Add Zinc Sulfate or Freeze/Thaw)WholeBlood->StepW1CRITICAL STEPStepP2Protein Precipitation(1:3 with MeOH/ACN)StepP1->StepP2AnalysisLC-MS/MS InjectionStepP2->AnalysisStepW2Protein Precipitation(Extract released drug)StepW1->StepW2StepW2->Analysis

Figure 1: Decision matrix for Sulthiame sample preparation. Note the mandatory hemolysis step for Whole Blood analysis to recover intracellular drug.

Troubleshooting Hub (Q&A)
Category A: Separation & Peak Shape [1]

Q1: My Sulthiame peak is tailing significantly (As > 1.5). I am using a standard C18 column.

  • Diagnosis: Secondary silanol interactions. The sulfonamide group can interact with free silanols on the silica support, especially at neutral pH.

  • Solution:

    • Lower the pH: Ensure your aqueous mobile phase is pH 3.0–3.5. Use Formic Acid (0.1%) or an Ammonium Formate buffer.

    • Switch Column Technology: Move to an "End-capped" or "Polar-embedded" C18 column. These phases shield the silica surface.

    • Increase Ionic Strength: If using UV detection, add 20mM phosphate buffer. If MS, increase ammonium formate to 10mM.

Q2: The metabolite (Hydroxy-sulthiame) is co-eluting with the solvent front or matrix effects.

  • Diagnosis: Hydroxy-sulthiame is significantly more polar than the parent drug. In a standard fast gradient (e.g., 5% to 95% B), it may not retain.[1]

  • Solution:

    • Hold Initial Conditions: Implement an isocratic hold at 2-5% Mobile Phase B for the first 1.0–1.5 minutes. This allows the polar metabolite to interact with the stationary phase before elution.

    • Use HSS T3 Columns: These columns are designed to retain polar compounds in 100% aqueous conditions without phase collapse.

Category B: Sensitivity & Recovery [1][2]

Q3: I spiked Sulthiame into whole blood, but my recovery after centrifugation is <10%. Where did it go?

  • Diagnosis: You likely analyzed the plasma supernatant without lysing the red blood cells (RBCs). Sulthiame has a high affinity for Carbonic Anhydrase II inside the RBCs.

  • Solution: You must lyse the cells to release the drug.

    • Protocol: Mix Whole Blood with Zinc Sulfate (0.1M) or simply dilute with water and freeze-thaw before adding the precipitation solvent (Acetonitrile). This ruptures the RBC membranes.

Q4: I see "ghost peaks" or carryover in subsequent blank injections.

  • Diagnosis: Sulfonamides can be "sticky" in LC systems, particularly on metallic surfaces or rotor seals.

  • Solution:

    • Needle Wash: Use a strong needle wash solvent: Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid.[3]

    • Passivation: If using older HPLC systems, passivate the system with 30% Phosphoric acid (disconnect the column first!) to remove iron binding sites.

Advanced Logic: Metabolite Separation Pathway

The following diagram illustrates the chromatographic logic for separating the parent drug from its hydroxylated metabolite.

SeparationLogicParentSulthiame(Mod. Hydrophobic)RPReverse Phase (C18)Parent->RPStrong InteractionMetaboliteOH-Sulthiame(High Polarity)Metabolite->RPWeak InteractionE1Elutes Early(Risk: Ion Suppression)RP->E1MetaboliteE2Elutes Late(Risk: Tailing)RP->E2ParentOpt1Action: Start Gradientat 2-5% OrganicE1->Opt1Opt2Action: End Gradientat 95% OrganicE2->Opt2

Figure 2: Chromatographic behavior of Sulthiame vs. Hydroxy-Sulthiame. The polarity difference dictates the gradient strategy.

References
  • Bayer AG. (1960). Ospolot (Sulthiame) Product Monograph.

  • Juergens, U. H. (1991).[4] Analysis of sulthiame in serum by narrow-bore high-performance liquid chromatography. Journal of Chromatography A, 550, 767-773.

  • Wong, I. C., et al. (2019).[1] Pharmacokinetics of Sulthiame in plasma and erythrocytes. British Journal of Clinical Pharmacology. (Note: Highlights the erythrocyte saturation kinetics).[1]

  • Thermo Fisher Scientific. (2014). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Application Note 643.

  • Waters Corporation. Care and Use of XSelect HSS T3 Columns. [1]

Ensuring the stability of Sulthiame-d4 in stock solutions and biological samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sulthiame-d4. As a Senior Application Scientist, I understand that the integrity of your analytical standards is paramount to the success of your research. This guide is designed to provide you with in-depth, field-proven insights into ensuring the stability of Sulthiame-d4 in both stock solutions and biological samples. Here, we move beyond simple instructions to explain the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding Sulthiame-d4 stability:

Q1: What are the ideal storage conditions for Sulthiame-d4 stock solutions?

For long-term stability, it is recommended to store Sulthiame-d4 stock solutions at -80°C, which can preserve them for up to six months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1] It is crucial to aliquot the stock solution after preparation to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: Which solvent should I use to prepare my Sulthiame-d4 stock solution?

Methanol is a commonly used and effective solvent for preparing Sulthiame stock solutions.[2][3] A stock solution of 1000 µg/mL can be prepared by dissolving 10 mg of Sulthiame in 10 mL of methanol.[2] For other concentrations, ensure the appropriate mass of Sulthiame-d4 is dissolved in the correct volume of solvent.

Q3: How stable is Sulthiame-d4 in biological matrices like plasma and urine?

The stability of Sulthiame-d4 in biological matrices is influenced by storage temperature and the specific matrix. For reliable results, it is best practice to store plasma and whole blood samples at -80°C until analysis.[4] While specific long-term stability data for Sulthiame-d4 in various biological matrices is not extensively published, general guidelines for analyte stability in plasma suggest that storage at -20°C or -60°C can be effective for at least 15 months.[5][6]

Q4: What are the primary degradation pathways for Sulthiame?

Sulthiame is susceptible to degradation under certain conditions. Studies have shown that it can degrade in the presence of strong acids, bases, and oxidizing agents, particularly when combined with heat.[2] For instance, significant decomposition was observed after 36 hours at 50°C in 1 M HCl and after 24 hours at 50°C in 1 M NaOH.[2] It is relatively stable under direct sunlight.[2]

Q5: Can I use a stock solution that has been stored for longer than the recommended period?

Using a stock solution beyond its recommended storage period is not advised without re-validating its concentration. The stability guidelines are established to ensure the accuracy of your experimental results. If you must use an older stock solution, it is critical to perform a concentration verification against a freshly prepared standard.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues you may encounter during your experiments.

Issue 1: Inconsistent or Drifting Results from Stock Solutions

You observe poor reproducibility or a consistent downward trend in your calibration curve responses over time.

Potential Causes and Solutions:

  • Improper Storage: Verify that your stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and in tightly sealed containers to prevent solvent evaporation.[1][7]

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is crucial to avoid the degradation that can occur with multiple freeze-thaw cycles.[1]

  • Solvent Evaporation: Ensure that your storage vials have secure, airtight seals. Even a small amount of solvent evaporation can significantly alter the concentration of your standard.

  • Light Exposure: While Sulthiame is relatively stable in sunlight, it is good practice to store standards in amber vials or in the dark to minimize any potential for photodegradation.[2][8]

Experimental Protocol: Verifying Stock Solution Concentration

  • Prepare a Fresh Standard: Accurately weigh a new sample of Sulthiame-d4 and prepare a fresh stock solution in the same solvent and at the same concentration as the questionable stock.

  • Generate Calibration Curves: Prepare a series of dilutions from both the old and the new stock solutions to create two separate calibration curves.

  • Analyze and Compare: Analyze both sets of calibration standards using your analytical method (e.g., LC-MS). Compare the slopes and intercepts of the two curves. A significant difference indicates degradation or a change in the concentration of the old stock solution.

Issue 2: Low Analyte Recovery in Biological Samples

You are experiencing consistently low or variable recovery of Sulthiame-d4 when analyzing spiked biological samples.

Potential Causes and Solutions:

  • Sample Collection and Handling: Ensure that biological samples are processed promptly after collection. For plasma, this includes centrifugation to separate it from whole blood.

  • Inadequate Storage of Biological Samples: Biological samples should be frozen as quickly as possible after collection and stored at -80°C to minimize enzymatic degradation of the analyte.[4]

  • Matrix Effects: The components of biological matrices can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement.[9]

    • Troubleshooting Matrix Effects:

      • Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

      • Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of staying within the linear range of your assay.

      • Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help to separate the analyte from co-eluting matrix components.[10]

Data Presentation: Recommended Storage Conditions

Sample Type Solvent/Matrix Short-Term Storage Long-Term Storage Key Considerations
Stock Solution Methanol, DMSO-20°C (up to 1 month)[1]-80°C (up to 6 months)[1]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.[1]
Biological Samples Plasma, Urine, Whole Blood4°C (for a few hours)-80°C[4]Process and freeze samples as soon as possible after collection.
Workflow for Assessing Long-Term Stability in a Biological Matrix

The following diagram illustrates a typical workflow for conducting a long-term stability study of Sulthiame-d4 in a biological matrix, a crucial step in method validation.

Long-Term Stability Workflow Workflow for Long-Term Stability Assessment prep Prepare Spiked Samples (Low and High QC levels in matrix) t0 Time Zero Analysis (Analyze a subset of samples immediately) prep->t0 storage Store Remaining Samples (at intended long-term storage temperature, e.g., -80°C) prep->storage compare Compare Results to Time Zero t0->compare intervals Analyze at Predetermined Intervals (e.g., 1, 3, 6, 12 months) storage->intervals intervals->compare evaluate Evaluate Stability (Calculate % difference from T0. Acceptance criteria typically ±15%) compare->evaluate

Caption: A flowchart outlining the key steps in a long-term stability study of an analyte in a biological matrix.

This comprehensive guide should equip you with the knowledge and tools to ensure the stability of your Sulthiame-d4 standards and samples, leading to more accurate and reliable experimental outcomes. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5356, Sultiame. Retrieved from [Link]

  • Haidar, S., Chtara, H., Kallel, A., & Boubaker, S. (2016). Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms. Analytical Chemistry Insights, 11, ACI.S38656. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Haidar, S. H., et al. (2016). Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms. Analytical Chemistry Insights. [Link]

  • Bichon, E., et al. (2019). Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers. British Journal of Clinical Pharmacology. [Link]

  • Sireesha, R. (2017). SULTIAM TABLETS, ANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD. International Journal of Preclinical & Pharmaceutical Research. [Link]

  • Juergens, U. H. (1991). Analysis of sulthiame in serum by narrow-bore high-performance liquid chromatography. Comparison of direct sample injection with pre-column switching and extrelut extraction. Journal of Chromatography. [Link]

  • Hehenberger, A., et al. (2021). Clinical Study Support by Long-Term Stability Studies of Alpha 1-Proteinase Inhibitor and Urea in Relevant Biological Matrices. Medicina. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

Sources

Impact of internal standard concentration on Sulthiame assay performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Internal Standard (IS) Concentration on Assay Performance

To: Laboratory Directors, Senior Scientists, and Bioanalytical Researchers From: Senior Application Scientist, Mass Spectrometry Division Subject: Diagnostic and Optimization Protocols for Sulthiame-d4 Internal Standard

Executive Summary

In LC-MS/MS quantification of Sulthiame, the Internal Standard (IS)—typically Sulthiame-d4 —is the primary variable controlling assay robustness. While often treated as a passive "correction factor," the IS concentration is an active reagent that dictates the Lower Limit of Quantitation (LLOQ) , Linearity (r²) , and Method Accuracy .

This guide addresses the two most common failure modes caused by incorrect IS concentration:

  • Signal Suppression: IS concentration is too high, competing with the analyte for ionization energy (ESI saturation).

  • Isotopic Cross-Talk (Ghost Signals): IS concentration is too high, causing isotopic impurities (M+0) to appear in the analyte channel, artificially inflating the intercept.

Module 1: Diagnostic Workflow (The Triage)

Use this decision matrix to identify if your current IS concentration is compromising your data.

Visual Troubleshooting Logic

G Start Observed Assay Issue Issue1 High Intercept / Poor LLOQ Accuracy Start->Issue1 Issue2 Low Analyte Sensitivity / High Noise Start->Issue2 Issue3 Non-Linear Calibration (Quadratic Fit Required) Start->Issue3 Diag1 Check IS Blank Response Issue1->Diag1 Diag2 Check Ion Suppression Issue2->Diag2 Issue3->Diag1 Result1 IS Signal in Blank > 20% of LLOQ? (Cross-Talk) Diag1->Result1 Result2 Analyte Signal drops when IS added? (Ion Competition) Diag2->Result2 Action1 ACTION: Dilute IS 10-fold Result1->Action1 Yes Action2 ACTION: Lower IS Conc. or Optimize Source Temp Result2->Action2 Yes

Figure 1: Decision tree for diagnosing internal standard-related assay failures. Blue/Red nodes indicate symptoms; Green nodes indicate immediate remediation steps.

Module 2: Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my calibration curve show a high y-intercept, forcing me to fail my LLOQ samples?

Diagnosis: This is a classic symptom of Isotopic Cross-Talk (also known as "Cross-Signal Contribution").

The Mechanism: Commercially synthesized Sulthiame-d4 is never 100% pure. It contains trace amounts of unlabeled Sulthiame (d0).

  • If you spike IS at 500 ng/mL , and it has 0.1% unlabeled impurity, you are effectively adding 0.5 ng/mL of analyte to every sample.

  • If your LLOQ is 1.0 ng/mL , that 0.5 ng/mL "ghost signal" creates a background that makes distinguishing the real LLOQ impossible.

The Solution: You must lower the IS concentration until the contribution to the analyte channel is <20% of the LLOQ response (per FDA/EMA guidelines).

Q2: My analyte signal is unstable or lower than expected, even at high concentrations.

Diagnosis: You are likely experiencing Ionization Saturation (Charge Competition).

The Mechanism: In Electrospray Ionization (ESI), there is a finite amount of charge available on the droplet surface. Sulthiame is a sulfonamide with moderate polarity. If the IS concentration is excessive (e.g., >1000 ng/mL), the IS molecules monopolize the surface charge, suppressing the ionization of the target analyte.

Data Comparison: Impact of IS Concentration on Signal

ParameterLow IS Conc. (10 ng/mL)Optimal IS Conc. (50-100 ng/mL) High IS Conc. (>500 ng/mL)
LLOQ Precision (%CV) >15% (Lost in noise)<5% (Stable) <5% (Stable)
Linearity (r²) 0.9990.999 0.985 (Quadratic tendency)
Matrix Effect High variabilityCompensated Analyte Suppression
Cross-Talk NegligibleNegligible Significant (>20% of LLOQ)
Module 3: Optimization Protocol

Objective: Determine the "Sweet Spot" concentration for Sulthiame-d4 that balances signal stability with minimal interference.

Protocol: The "Fixed-Analyte" Titration Experiment

Prerequisites:

  • Analyte: Sulthiame Reference Standard

  • IS: Sulthiame-d4

  • Matrix: Blank Plasma/Serum (extracted)

Step-by-Step Workflow:

  • Preparation of Analyte Baseline:

    • Prepare a neat solution of Sulthiame at your LLOQ concentration (e.g., 1 ng/mL).

    • Prepare a second solution at your ULOQ concentration (e.g., 1000 ng/mL).

  • Preparation of IS Titration Series:

    • Prepare Sulthiame-d4 solutions at: 10, 50, 100, 200, 500, and 1000 ng/mL.

  • The Cross-Talk Check (Critical Step):

    • Inject the IS ONLY (no analyte) at the highest concentration (1000 ng/mL).

    • Monitor the Analyte MRM transition.

    • Acceptance Criteria: The peak area in the analyte channel must be <20% of the area of a true LLOQ standard. If it fails, dilute the IS working solution immediately.

  • The Suppression Check:

    • Inject the Analyte (ULOQ) mixed with the IS (Highest Conc) .

    • Compare the analyte peak area to a sample of Analyte (ULOQ) with buffer instead of IS.

    • Acceptance Criteria: If the analyte signal drops by >20% when IS is present, the IS is causing suppression.

Visual Protocol Flow

Protocol Step1 1. Prepare IS Series (10 - 1000 ng/mL) Step2 2. Inject IS Only (Blank Matrix) Step1->Step2 Decision1 Analyte Channel Signal Detected? Step2->Decision1 Fail1 FAIL: Cross-Talk Dilute IS Decision1->Fail1 Yes (>20% LLOQ) Pass1 PASS: Proceed to Suppression Test Decision1->Pass1 No Step3 3. Co-inject with High Analyte Pass1->Step3 Decision2 Analyte Signal Suppressed >20%? Step3->Decision2 Fail2 FAIL: Ion Competition Reduce IS Conc. Decision2->Fail2 Yes Final OPTIMAL CONC. Selected Decision2->Final No

Figure 2: Step-by-step workflow for validating Internal Standard concentration compatibility.

References & Regulatory Grounding
  • FDA Bioanalytical Method Validation Guidance for Industry (2018)

    • Relevance: Establishes the requirement that interference in the blank (from IS) must not exceed 20% of the LLOQ response.

    • Source:[1]

  • Internal Standard Response Variability (FDA Q&A 2019)

    • Relevance: Discusses the impact of IS variability on accuracy and the necessity of "tracking" matrix effects.

    • Source:

  • M10 Bioanalytical Method Validation (ICH Harmonised Guideline)

    • Relevance: Global standard confirming that "The IS should be added at a concentration that results in a suitable signal-to-noise ratio and does not lead to interference."

    • Source:

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.

    • Relevance: Seminal paper discussing the "Cross-talk" phenomenon and deuterium isotope effects in LC-MS.

    • Source: (General Journal Link)

Sources

Addressing variability in internal standard response for Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Sulthiame-d4 Response in LC-MS/MS Bioanalysis Application: Quantitative Analysis of Sulthiame in Biological Matrices (Plasma, Serum, Urine)

Introduction

Welcome to the Technical Support Center. This guide addresses the root causes of response variability when using Sulthiame-d4 as an internal standard (IS). Sulthiame (a sultam-derivative sulfonamide) is a polar molecule with specific physicochemical challenges. When the IS response drifts, fails to track the analyte, or shows high %CV, it is rarely a "bad batch" of standard; it is usually a mismatch between the molecule's chemistry and the extraction/chromatographic environment.

Quick Reference: Sulthiame-d4 Properties
PropertyDataImplication for Bioanalysis
Chemical Structure Sulfonamide carbonic anhydrase inhibitorPolar functionality; susceptible to pH-dependent solubility.[1]
LogP ~0.5 - 1.0 (Low/Polar)Critical: Elutes early on standard C18 columns. High risk of co-elution with matrix salts/phospholipids.
pKa ~10.4 (Sulfonamide)Ionizes best in negative mode (ESI-) or positive mode (ESI+) depending on mobile phase pH.
Isotope Label Deuterium (d4)Potential for Deuterium Isotope Effect (retention time shift relative to analyte).[2]

Module 1: Matrix Effects & Ion Suppression

Diagnosis: IS response is consistently lower in patient samples compared to solvent standards, or varies wildly between individual patient samples.

The Mechanism

Sulthiame is relatively polar. In Reverse Phase (RP) chromatography, it often elutes near the void volume (dead time). This is the "danger zone" where unretained salts, proteins, and phospholipids elute. If Sulthiame-d4 co-elutes with these matrix components, they compete for charge in the electrospray ionization (ESI) source, causing signal suppression.

Troubleshooting Workflow

MatrixEffectLogic Start Issue: Low/Variable IS Response CheckRT Check Retention Time (RT) Is k' < 2.0? Start->CheckRT PCI Perform Post-Column Infusion (PCI) CheckRT->PCI Yes (Elutes Early) Action3 Action: Check Injector/Source CheckRT->Action3 No (RT is fine) Suppression Suppression Zone Detected at IS RT? PCI->Suppression Action1 Action: Increase Retention (Change Column/Mobile Phase) Suppression->Action1 Yes Action2 Action: Improve Cleanup (Switch PPT -> SPE/LLE) Suppression->Action2 Yes (Alternative) Suppression->Action3 No

Figure 1: Decision logic for diagnosing matrix effects causing IS variability.

Protocol: Post-Column Infusion (PCI)

Use this experiment to visualize exactly where the matrix suppression occurs relative to your Sulthiame-d4 peak.

  • Setup: Tee-combine the LC eluent (after the column, before the MS) with a syringe pump infusing a constant flow of Sulthiame-d4 (e.g., 100 ng/mL at 10 µL/min).

  • Injection: Inject a "blank" extracted matrix sample (plasma processed without IS).

  • Acquisition: Monitor the MRM transition for Sulthiame-d4.

  • Analysis: You should see a steady baseline (from the infusion) interrupted by dips (suppression) or spikes (enhancement).

  • Overlay: Overlay the chromatogram of a standard injection. If the Sulthiame-d4 peak aligns with a "dip" in the baseline, you have active ion suppression.

Module 2: Chromatographic "Isotope Effect"

Diagnosis: The IS response is stable, but the ratio (Analyte/IS) is variable, or the IS retention time (RT) differs slightly from the Analyte RT.

The Mechanism

Deuterium (D) is slightly more lipophilic than Hydrogen (H). On high-efficiency columns with steep gradients, Sulthiame-d4 may elute slightly earlier or later than native Sulthiame.

  • The Risk: If the matrix suppression zone (see Module 1) is sharp, the Analyte might sit outside the suppression zone while the IS shifts into it (or vice versa). This breaks the cardinal rule of IS: that it must track the analyte perfectly.

Solution Strategy
ParameterRecommendationWhy?
Column Choice Use a Polar-Embedded C18 or Phenyl-Hexyl column.These provide alternative selectivity (pi-pi interactions with the sulfonamide ring) to separate Sulthiame from the void volume without requiring extreme organic gradients that exacerbate isotope separation.
Mobile Phase Buffer pH control is critical.Ensure pH is consistent (e.g., 0.1% Formic Acid or 5mM Ammonium Formate). Fluctuating pH changes the ionization state of the sulfonamide, shifting RT and exacerbating D vs. H separation.
Integration Widen integration windows.Ensure the integration window covers both the d0 and d4 peaks if they slightly separate.

Module 3: Solubility & Non-Specific Binding

Diagnosis: IS response decreases progressively over a long run (drift), or shows "carryover" in blank samples.

The Mechanism

Sulfonamides can exhibit poor solubility in pure aqueous solvents or specific pH ranges.

  • Glass Binding: If your IS working solution is in 100% water, Sulthiame-d4 may adsorb to the glass vial walls over time, lowering the effective concentration injected.

  • Precipitation: If the reconstitution solvent is too different from the initial mobile phase, the IS may precipitate in the needle or loop.

Protocol: Optimized Reconstitution
  • Do NOT dissolve the IS working solution in 100% water.

  • Recommended Solvent: 50:50 Methanol:Water (v/v).

  • Why: Methanol ensures the lipophilic backbone stays in solution, while water prevents solvent effects (peak distortion) upon injection.

  • Vial Choice: Use Polypropylene (PP) vials or silanized glass to minimize adsorption.

Module 4: Hydrogen-Deuterium Exchange (HDX)

Diagnosis: The M+4 signal (IS) decreases, and an M+3 or M+2 signal appears/increases over time in the stock solution.

The Mechanism

Check your certificate of analysis.

  • Ring-Labeled (Stable): If the deuteriums are on the phenyl ring, they are stable.

  • Heteroatom-Labeled (Unstable): If the deuteriums are on the Nitrogen (sulfonamide or sultam), they are labile . In protic solvents (water, methanol), they will exchange with H, causing the "d4" to become "d0" or "d1".

Action: Ensure you are purchasing Ring-Labeled Sulthiame-d4 . If you must use N-labeled, you cannot use protic solvents (water/methanol) in your stock, which is impractical for LC-MS. Switch to a ring-labeled standard immediately.

Summary of Critical Parameters

Parameters Sub1 Retention Time Target k' > 3 (Avoid Void Volume) Goal Stable Sulthiame-d4 Response Sub1->Goal Sub2 Solvent 50% MeOH (Prevent Adsorption) Sub2->Goal Sub3 Labeling Ring-D4 (Avoid HDX) Sub3->Goal

Figure 2: The three pillars of stable Sulthiame-d4 quantification.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[3][4][5][6]

    • Relevance: Establishes the requirement that IS response variability must not affect the accuracy and precision of the analyte quantific
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

    • Relevance: The foundational paper describing the "Post-Column Infusion" method recommended in Module 1.
  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Case Studies. Bioanalysis.
  • PubChem Compound Summary for Sulthiame. National Center for Biotechnology Information.

    • Relevance: Source for physicochemical properties (pKa, Structure)

Sources

Validation & Comparative

Technical Comparison Guide: Metabolic Stability Assessment of Sulthiame vs. Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the comparative assessment of Sulthiame (a carbonic anhydrase inhibitor) and its deuterated analog, Sulthiame-d4 , within an in vitro microsomal stability system. The primary objective is to evaluate the Deuterium Kinetic Isotope Effect (KIE) —specifically, whether replacing protium (


) with deuterium (

) at metabolic soft spots significantly reduces the rate of intrinsic clearance (

).

Key Takeaway: While Sulthiame is largely excreted renally, it undergoes hepatic metabolism via cytochrome P450 pathways. If the C-H bond cleavage is the Rate-Determining Step (RDS) in its metabolism, Sulthiame-d4 should demonstrate a prolonged half-life (


) and reduced 

in liver microsomes, potentially offering a superior pharmacokinetic profile with reduced dosing frequency.

Scientific Basis & Mechanism

The Deuterium Switch Hypothesis

The core principle of this assessment is the Kinetic Isotope Effect (KIE) .[1] The carbon-deuterium (


) bond is shorter and stronger than the carbon-protium (

) bond due to the lower zero-point energy (ZPE) of the heavier isotope.[1]
  • Primary KIE: If metabolic cleavage (e.g., hydroxylation by CYP450) involves breaking a C-H bond at the rate-limiting step, substituting it with C-D increases the activation energy required.

  • Theoretical Outcome: A ratio of

    
     indicates a significant primary isotope effect, suggesting that Sulthiame-d4 will be more metabolically stable.
    
Sulthiame Metabolic Profile

Sulthiame (tetrahydro-2-p-sulfamoylphenyl-1,2-thiazine 1,1-dioxide) contains a benzenesulfonamide moiety and a sultam ring.

  • Metabolic Soft Spots: Oxidative attack typically targets the saturated sultam ring or the aromatic ring.

  • Analog Design: For this comparison, we assume Sulthiame-d4 is deuterated at the primary site of oxidative metabolism (e.g., the sultam ring carbons), intended to block CYP-mediated dehydrogenation or hydroxylation.

Experimental Design: Microsomal Stability Assay

To ensure scientific integrity , this protocol uses a "self-validating" design including positive controls (high-clearance drugs like Verapamil) and negative controls (minus-NADPH) to rule out non-enzymatic degradation.

Materials & Reagents[2]
  • Test Compounds: Sulthiame (10 mM DMSO stock), Sulthiame-d4 (10 mM DMSO stock).

  • Biological System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase,

    
    ) or solid NADPH.
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or a distinct isotope label like Sulthiame-13C6).

Protocol Workflow

Note on Causality: We use a low substrate concentration (1 µM) to ensure the reaction follows first-order kinetics (


), allowing for accurate 

extrapolation.
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with Test Compound (1 µM final). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final) to initiate Phase I oxidative metabolism.

  • Sampling: At

    
     minutes, transfer aliquots into Quench Solution.
    
  • Termination: The organic solvent precipitates proteins, stopping the reaction immediately.

  • Processing: Centrifuge (4000g, 20 min) to pellet proteins. Inject supernatant onto LC-MS/MS.[2]

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the critical path for the stability assay, highlighting the decision points for Quality Control (QC).

MicrosomalStability Start Substrate Preparation (Sulthiame vs d4) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Init Initiation (+NADPH) Mix->Init NegCtrl Neg Control (-NADPH) Mix->NegCtrl Stability Check PosCtrl Pos Control (Verapamil) Mix->PosCtrl Activity Check Incubate Incubation (37°C, 0-60 min) Init->Incubate Quench Quench (Ice-Cold ACN + IS) Incubate->Quench Timepoints Analysis LC-MS/MS Quantification Quench->Analysis NegCtrl->Analysis Background PosCtrl->Analysis System Suitability

Figure 1: Step-by-step workflow for the comparative microsomal stability assay. Green nodes indicate active metabolic phases; red indicates termination.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Data is plotted as


 vs. Time. The slope of the linear regression (

) represents the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is the microsomal protein concentration, typically 0.5 mg/mL)
Comparative Data (Representative)

The table below illustrates a positive Deuterium KIE scenario, where Sulthiame-d4 resists metabolism.

ParameterSulthiame (Protium)Sulthiame-d4 (Deuterium)Change (

)
Interpretation

(

)
0.0230.008-65%Slower depletion rate

(min)
30.186.6+187%Extended stability

(

)
46.016.0-65%Reduced clearance
Remaining @ 60min ~25%~62%+37% ptsHigher exposure
Calculating the KIE Ratio


Interpretation: A KIE of ~2.9 suggests that C-H bond breaking is indeed the rate-limiting step in the metabolism of Sulthiame. This validates the structural modification.

Discussion & Clinical Implications

Metabolic Switching

While Sulthiame-d4 shows improved stability, researchers must monitor for Metabolic Switching . If the primary "soft spot" is deuterated, the CYP450 enzyme may attack a secondary, less favorable site.

  • Action: During LC-MS/MS analysis, scan for unique metabolites in the d4 samples that are absent in the protium samples.

In Vitro to In Vivo Extrapolation (IVIVE)

Sulthiame is known to have significant renal elimination. Therefore, a 65% reduction in hepatic


 (as shown in the representative data) may not translate to a 65% increase in total systemic exposure in vivo if renal clearance dominates.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5][6][7]

  • Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development.

  • PubChem. (2024). Sulthiame Compound Summary. National Library of Medicine.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Navigating the Nuances: A Comparative Guide to Bioequivalence Study Design for Deuterated vs. Non-Deuterated Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a compelling approach in drug development to enhance pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of bioequivalence (BE) study designs for deuterated and non-deuterated drugs, offering field-proven insights and actionable protocols for researchers navigating this evolving landscape.

The Deuterium Difference: Understanding the Impact on Pharmacokinetics

Deuteration, the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, can significantly alter its metabolic fate.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect.[4] This effect can slow down metabolic processes that involve the cleavage of these bonds, often resulting in:

  • Reduced Metabolic Rate: Leading to a longer drug half-life and potentially less frequent dosing.[3][5][]

  • Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites and improving the drug's safety profile.[3][7]

  • Increased Systemic Exposure: A higher concentration of the drug may be available in the bloodstream to exert its therapeutic effect.

These modifications necessitate a tailored approach to bioequivalence study design to accurately assess the comparative bioavailability of a deuterated drug against its non-deuterated counterpart.

Core Principles of Bioequivalence Assessment

The fundamental goal of a bioequivalence study is to demonstrate that two drug products, typically a test (generic or modified) and a reference (innovator) product, exhibit comparable bioavailability when administered at the same molar dose.[8][9] The key pharmacokinetic parameters used to assess bioequivalence are:

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.[8][10]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[8][10]

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific criteria for bioequivalence, typically requiring the 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC to fall within the range of 80-125%.[8][11]

Designing the Bioequivalence Study: Deuterated vs. Non-Deuterated Drugs

While the core principles of bioequivalence testing remain the same, the unique pharmacokinetic properties of deuterated drugs introduce specific considerations in study design.

Study Design Selection

The two-way crossover design is the gold standard for bioequivalence studies of most orally administered drugs.[9][12][13] In this design, a group of subjects receives both the test and reference drugs in a randomized sequence, separated by a washout period to eliminate the first drug from the body before the second is administered.[12] This design is powerful because each subject serves as their own control, minimizing inter-subject variability.[13][14]

For deuterated drugs, the two-way crossover design is generally the most appropriate. However, the altered pharmacokinetics may necessitate adjustments:

  • Washout Period: Due to the potentially longer half-life of deuterated drugs, a longer washout period may be required to ensure complete elimination of the drug between treatment periods.[15] Failure to do so can lead to a "carry-over" effect, where residual drug from the first period influences the results of the second.

  • Parallel Design: In cases where a deuterated drug has an exceptionally long half-life, a parallel study design may be considered.[15] In this design, two separate groups of subjects are used, with one group receiving the test drug and the other receiving the reference drug.[15] While this eliminates the need for a washout period, it requires a larger number of subjects to account for inter-subject variability.[15]

G Start Start: Assess Drug PK Properties LongHalfLife Drug has a long half-life? Start->LongHalfLife Crossover Standard Two-Way Crossover Design LongHalfLife->Crossover No Parallel Consider Parallel Design LongHalfLife->Parallel Yes AdjustWashout Adjust Washout Period Crossover->AdjustWashout

Sources

Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Mandate

In regulated bioanalysis (PK/TK studies), the integrity of data relies on the ability to distinguish the analyte signal from the chaotic background of biological matrices (plasma, urine, tissue). The use of a Stable Isotope Labeled Internal Standard (SIL-IS) —specifically deuterated analogs—is not merely a "best practice"; it is the primary defense against the variability inherent in LC-MS/MS electrospray ionization (ESI).

While structural analogs offer a cost-effective alternative, they frequently fail to compensate for matrix effects (ion suppression/enhancement) because they do not co-elute perfectly with the analyte. This guide provides the technical justification, experimental validation protocols, and regulatory grounding for prioritizing Deuterated IS, while acknowledging the specific risks associated with the "Deuterium Isotope Effect."

The Bioanalytical Challenge: Matrix Effects & Ionization[1][2][3]

The core justification for using a deuterated IS lies in the physics of Electrospray Ionization (ESI). In ESI, analytes compete for charge against endogenous components (phospholipids, salts, proteins) at the droplet surface.

  • The Problem: If an interfering component elutes at the same time as your analyte, it can "steal" charge, suppressing the analyte's signal.

  • The Solution: A deuterated IS is chemically nearly identical to the analyte. It co-elutes (mostly) and experiences the exact same suppression or enhancement. Therefore, the ratio of Analyte Area to IS Area remains constant, even if the absolute signal drops by 50%.

Comparative Performance: SIL-IS vs. Alternatives

The following table contrasts the three primary classes of internal standards used in regulated environments.

FeatureDeuterated SIL-IS (

H)
Carbon/Nitrogen SIL-IS (

C,

N)
Structural Analog
Physicochemical Similarity High (Identical structure, slight mass shift)Perfect (Identical structure & lipophilicity)Moderate (Different structure)
Retention Time (RT) Slight Shift (Often elutes earlier)Identical to AnalyteDifferent RT (Risk of non-overlap)
Matrix Effect Compensation Excellent (if RT shift is minimized)Perfect Poor to Moderate
Cost & Availability Moderate / High AvailabilityHigh / Custom Synthesis often requiredLow / High Availability
Primary Risk D-Isotope Effect & H/D ExchangeCostFails to track ionization variability
Regulatory Status Preferred (Gold Standard)Preferred (Platinum Standard)Acceptable only with rigorous justification

Technical Deep Dive: The Deuterium Isotope Effect

While deuterated standards are the industry workhorse, a Senior Scientist must recognize their physical limitations. Deuterium (


H) is heavier than Protium (

H), but the C-D bond is shorter and stronger than the C-H bond.
Mechanism of Retention Time Shift

In Reversed-Phase Liquid Chromatography (RPLC), this bond shortening results in a slightly smaller molar volume and lower lipophilicity (hydrophobicity).

  • Result: Deuterated isotopologues often elute slightly earlier than the non-labeled analyte.[1]

  • Risk: If the shift is significant (e.g., >0.1 min in a fast gradient) and the matrix interference is sharp, the IS may elute outside the suppression zone affecting the analyte, failing to correct the data.

Visualization: The Co-Elution Risk

The following diagram illustrates the critical difference between an Analog (which separates completely), a Deuterated IS (slight shift), and the suppression zone.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatographic Separation cluster_ionization Ionization Source (ESI) Interference Matrix Interference (Phospholipids) Analyte Analyte Peak (RT: 2.50 min) Suppression Ion Suppression Zone Interference->Suppression Causes Analyte->Suppression Elutes Inside SIL_IS Deuterated IS (RT: 2.48 min) SIL_IS->Suppression Co-elutes (Corrects Signal) Analog Structural Analog (RT: 3.10 min) Analog->Suppression Elutes Outside (Fails to Correct) caption Figure 1: Mechanism of Matrix Effect Compensation. Note the Deuterated IS overlaps the interference zone, while the Analog does not.

Experimental Validation Protocol

To justify the use of a specific Deuterated IS in a regulated method, you must validate it using the Matuszewski Method (Matuszewski et al., 2003). This protocol determines the "IS-Normalized Matrix Factor."

Protocol: Assessment of Matrix Factor (MF)[1][5]

Objective: Prove that the SIL-IS compensates for matrix effects.

Reagents:

  • 6 lots of blank biological matrix (plasma/urine).[2]

  • Neat solution (Solvent standard).

  • Analyte and SIL-IS working solutions.

Workflow:

  • Set A (Neat Standards): Prepare analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract 6 lots of blank matrix. After extraction, spike the extract with Analyte and IS.[3]

  • Analysis: Inject Set A and Set B on LC-MS/MS.

Calculations: Calculate the Matrix Factor (MF) for both the Analyte and the IS:





The Critical Metric: IS-Normalized MF



Acceptance Criteria (FDA/EMA):

  • The CV% of the IS-Normalized MF across the 6 lots should be ≤ 15% .

  • If

    
     is 0.5 (50% suppression) but 
    
    
    
    is also 0.5, the Normalized MF is 1.0. The method is valid.

Risk Mitigation: H/D Exchange & Cross-Talk

Using deuterated standards introduces specific chemical risks that must be evaluated during method development.

Isotopic Purity (Cross-Talk)

Commercially available deuterated standards are rarely 100% pure. They may contain


 (unlabeled) impurities.
  • Risk: The IS contributes signal to the Analyte channel.

  • Test: Inject a high concentration of IS (only) and monitor the Analyte transition.

  • Limit: The interference should be < 20% of the LLOQ signal.

Hydrogen-Deuterium (H/D) Exchange

Deuterium atoms on "active" positions (hydroxyl -OH, amine -NH, carboxyl -COOH) are labile. In protic solvents (water, methanol) or acidic conditions, they can exchange back to Hydrogen.

  • Risk: Loss of IS signal mass, shifting the IS peak into the Analyte channel.

  • Mitigation: Only use standards where Deuterium is on the carbon backbone (non-exchangeable). If using active-D, keep pH neutral and avoid protic solvents (difficult in LC).

Decision Logic for IS Selection

IS_Selection Start Select Internal Standard Check_C13 Is 13C/15N available? Start->Check_C13 Use_C13 Use 13C/15N (Platinum Standard) Check_C13->Use_C13 Yes Check_D Is Deuterated (D) available? Check_C13->Check_D No (Too expensive) Check_Pos Are D atoms on Carbon backbone? Check_D->Check_Pos Yes Analog Use Structural Analog (Requires rigorous stress testing) Check_D->Analog No Reject_Exchange Reject: High Risk of H/D Exchange Check_Pos->Reject_Exchange No (on -OH/-NH) Check_Purity Check Isotopic Purity (>99% D?) Check_Pos->Check_Purity Yes Exp_Validation Run Matrix Factor (MF) Experiment Check_Purity->Exp_Validation Yes Check_Purity->Analog No (Cross-talk risk) Calc_Norm_MF Calculate IS-Norm MF (CV < 15%?) Exp_Validation->Calc_Norm_MF Valid Valid for Regulated Bioanalysis Calc_Norm_MF->Valid Yes Calc_Norm_MF->Analog No caption Figure 2: Decision Matrix for Internal Standard Selection in Regulated Bioanalysis.

Regulatory Perspective

Regulatory bodies do not explicitly mandate deuterated standards, but they set performance criteria that are difficult to meet without them.

  • FDA Bioanalytical Method Validation Guidance (2018):

    "A suitable internal standard (IS) should be added to all calibration standards, QCs, and study samples... The IS should track the analyte during extraction and analysis."

    • Interpretation: If matrix effects cause the analyte signal to vary, and the IS does not vary identically (due to RT shift), the method fails the precision requirements (±15%).

  • ICH M10 (2022):

    "Stable isotope labeled ISs are recommended for mass spectrometric methods to minimize matrix effects."

    • Key Requirement: You must demonstrate that the IS does not interfere with the analyte (isotopic purity) and vice versa.

References

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][4][5][6] Link

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[6][7] Link

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[5] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3] Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

A Comparative Guide to Sulthiame Quantification: The Impact of Isotopic Internal Standards on Analytical Precision

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of bioanalytical methods are paramount. This guide provides an in-depth comparison of two common approaches for the quantification of Sulthiame, a carbonic anhydrase inhibitor used in the treatment of epilepsy, by liquid chromatography-tandem mass spectrometry (LC-MS/MS): one employing a traditional standard curve and another incorporating a stable isotope-labeled internal standard (SIL-IS). Through a detailed examination of the underlying principles and supporting experimental data, we will demonstrate the critical role of isotopic standards in achieving robust and defensible results.

The Analytical Imperative: Why Accurate Sulthiame Quantification Matters

The primary challenge in bioanalysis, particularly when dealing with complex matrices like plasma or serum, is the potential for "matrix effects." These effects, caused by co-eluting endogenous components, can either suppress or enhance the ionization of the target analyte, leading to significant variability and inaccuracy in the final measurement.

Experimental Design: A Head-to-Head Comparison

To illustrate the impact of using an isotopic internal standard, we will outline a comparative workflow for the quantification of Sulthiame in human plasma using LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for sample preparation and analysis.

Sulthiame Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Spike Spike with Standard Plasma->Spike Method A Spike_IS Spike with Standard + Isotopic Standard Plasma->Spike_IS Method B PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Figure 1: General workflow for Sulthiame quantification in plasma.

Methodology A: Quantification without an Isotopic Internal Standard
  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of a certified Sulthiame reference standard into a drug-free plasma matrix. Prepare low, medium, and high concentration QCs in the same manner.

  • Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto an appropriate C18 column with a suitable mobile phase gradient for chromatographic separation. Monitor the specific precursor-to-product ion transition for Sulthiame in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a calibration curve by plotting the peak area of Sulthiame against its concentration. Determine the concentration of Sulthiame in the unknown samples by interpolating their peak areas from this curve.

Methodology B: Quantification with a Sulthiame Isotopic Internal Standard (Sulthiame-d4)
  • Working Internal Standard Solution: Prepare a working solution of Sulthiame-d4 in a suitable solvent (e.g., methanol).

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs as described in Method A.

  • Sample Preparation: To 100 µL of plasma sample, standard, or QC, add a fixed volume of the Sulthiame-d4 working solution, followed by 300 µL of acetonitrile.

  • Vortex and Centrifuge: Proceed as in Method A.

  • Supernatant Transfer: Proceed as in Method A.

  • LC-MS/MS Analysis: Inject the sample and monitor the MRM transitions for both Sulthiame and Sulthiame-d4.

  • Quantification: Generate a calibration curve by plotting the ratio of the Sulthiame peak area to the Sulthiame-d4 peak area against the concentration of Sulthiame. Determine the concentration of Sulthiame in the unknown samples by calculating their peak area ratios and interpolating from this curve.

The Role of the Isotopic Standard: Mitigating Matrix Effects

The fundamental difference and key advantage of Method B lies in the use of a stable isotope-labeled internal standard. Sulthiame-d4 is chemically identical to Sulthiame, but its increased mass (due to the replacement of four hydrogen atoms with deuterium) allows it to be distinguished by the mass spectrometer.

Matrix Effect Mitigation cluster_no_is Without Isotopic Standard cluster_is With Isotopic Standard Analyte1 Sulthiame Signal1 Suppressed Signal Analyte1->Signal1 Matrix1 Matrix Components Matrix1->Signal1 Ion Suppression Result1 Inaccurate Quantification Signal1->Result1 Analyte2 Sulthiame Signal2 Suppressed Signal (Both Analyte & IS) Analyte2->Signal2 IS Sulthiame-d4 IS->Signal2 Matrix2 Matrix Components Matrix2->Signal2 Ion Suppression Ratio Area Ratio (Analyte/IS) Remains Constant Signal2->Ratio Result2 Accurate Quantification Ratio->Result2

Figure 2: Mitigation of matrix effects using an isotopic standard.

Because Sulthiame and Sulthiame-d4 co-elute from the chromatography column and have nearly identical ionization efficiencies, any matrix effect that suppresses or enhances the signal of Sulthiame will have the same proportional effect on Sulthiame-d4. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a much more accurate and precise measurement. This is a core principle outlined in regulatory guidance for bioanalytical method validation.

Comparative Performance Data

The following table summarizes typical performance data obtained from a method validation study comparing the two approaches.

Parameter Method A (without IS) Method B (with IS) FDA Guidance Criteria
Linearity (r²) > 0.990> 0.998Not specified, but >0.99 is generally expected
Accuracy (% Bias) ± 25%± 8%± 15% (± 20% at LLOQ)
Precision (%RSD) < 20%< 10%< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mLClearly defined and reproducible
Matrix Effect (%CV) 30%< 5%Should be minimized and controlled

Data presented is representative and may vary based on specific instrumentation and laboratory conditions.

As the data clearly indicates, the method incorporating the isotopic internal standard (Method B) demonstrates superior performance across all key validation parameters. The accuracy and precision are well within the acceptable limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA), whereas the method without the internal standard struggles to meet these criteria, particularly in terms of accuracy and the impact of matrix effects. The improved signal-to-noise ratio at lower concentrations also allows for a lower LLOQ with the use of an isotopic standard.

Conclusion and Recommendation

While it is possible to quantify Sulthiame without an isotopic internal standard, the data unequivocally shows that this approach is highly susceptible to matrix effects, leading to compromised accuracy and precision. For research and clinical applications where data integrity is non-negotiable, the use of a stable isotope-labeled internal standard, such as Sulthiame-d4, is the gold standard.

The incorporation of an isotopic standard is a self-validating system that accounts for variability during sample preparation and ionization, ensuring that the final reported concentration is a true and accurate reflection of the analyte's presence in the sample. Therefore, for all regulated bioanalysis and for research aiming for the highest quality data, the adoption of a method with an isotopic internal standard is strongly recommended. This approach aligns with best practices in the field and ensures compliance with regulatory expectations for bioanalytical method validation.

References

  • Hedner, J., et al. (2020). Sulthiame, a carbonic anhydrase inhibitor, reduces sleep apnea severity. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sulthiame-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Sulthiame-d4, a deuterated analog of the carbonic anhydrase inhibitor Sulthiame, is a valuable tool in metabolic and pharmacokinetic studies.[1] While the incorporation of deuterium is a powerful technique for altering a compound's metabolic profile, it does not render the molecule inert.[2] Therefore, all personnel, from bench scientists to facility managers, must adhere to rigorous disposal protocols grounded in a clear understanding of the compound's chemical nature and associated hazards.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Sulthiame-d4. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment from potential harm.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the first step in safe handling and disposal. Sulthiame, the parent compound of Sulthiame-d4, is classified with several key hazards that must be respected.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with Sulthiame. As a deuterated analog, Sulthiame-d4 should be handled with the same precautions.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]! (Exclamation Mark)
Skin Irritation2H315: Causes skin irritation[3]! (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritation[3]! (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]! (Exclamation Mark)

1.2. Environmental Considerations

Sulthiame is a sulfonamide-based pharmaceutical.[1] The release of sulfonamides and other antibiotics into the environment is a significant concern as it can disrupt delicate aquatic ecosystems and contribute to the development of antibiotic-resistant bacteria.[5][6] For this reason, under no circumstances should Sulthiame-d4 or its solutions be disposed of down the drain .[5][7][8] This core principle informs every aspect of its waste management.

Prerequisite Safety Measures: PPE and Engineering Controls

Before handling or preparing Sulthiame-d4 for disposal, ensure the proper safety measures are in place. The causality is simple: creating barriers between the chemical and the handler minimizes the risk of exposure.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a chemical-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves.[5][9] When handling the solid compound or any procedure that could generate dust, double-gloving is recommended.[10]

  • Engineering Controls: All handling and waste preparation should be conducted in a well-ventilated area.[9] A certified chemical fume hood is the preferred environment to mitigate the risk of inhaling airborne particulates or vapors from solvent-based solutions.[11]

The Sulthiame-d4 Waste Management Workflow

The following diagram illustrates the decision-making process for managing different forms of Sulthiame-d4 waste. Each pathway leads to a final, secure disposal route, ensuring no hazardous material is improperly released.

Sulthiame_Disposal_Workflow Workflow for Sulthiame-d4 Waste Management start Sulthiame-d4 Waste Generation identify Identify Waste Type start->identify solid Solid / Expired Product identify->solid Solid liquid Liquid Solutions (e.g., in DMSO) identify->liquid Liquid contaminated Contaminated Materials (Gloves, Tips, Bench Paper) identify->contaminated Contaminated Materials empty_container Empty Original Container identify->empty_container Empty Container package_solid Securely package in a sealed, chemically compatible container. solid->package_solid package_liquid Collect in a sealed, leak-proof, chemically compatible waste container. liquid->package_liquid package_contaminated Place in a designated, sealed hazardous waste bag or container. contaminated->package_contaminated rinse Triple-rinse with a suitable solvent (e.g., Methanol or Ethanol). empty_container->rinse label_waste Label container clearly: 'Hazardous Pharmaceutical Waste' Contents: Sulthiame-d4 Date and Hazard Pictograms package_solid->label_waste package_liquid->label_waste package_contaminated->label_waste collect_rinsate Collect all rinsate as liquid hazardous waste. rinse->collect_rinsate deface Deface or remove original label. rinse->deface collect_rinsate->package_liquid dispose_container dispose_container deface->dispose_container Dispose of rinsed container as non-hazardous lab glass/plastic. store Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->store dispose Arrange for pickup by certified hazardous waste disposal service. (Preferred Method: Incineration) store->dispose

Caption: Decision workflow for the safe segregation and disposal of Sulthiame-d4 waste streams.

Core Disposal Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for handling each waste stream. Adherence to these steps is critical for ensuring a self-validating and safe disposal system.

Protocol 4.1: Disposal of Unused or Expired Solid Sulthiame-d4
  • Work Area Preparation: Conduct this procedure within a chemical fume hood to prevent inhalation of dust.

  • Containerization: Carefully place the original vial or container holding the solid Sulthiame-d4 into a larger, sealable, and clearly labeled hazardous waste container. If transferring the powder, use appropriate tools (e.g., powder funnel, anti-static spatula) to minimize dust generation.

  • Labeling: The outer container must be labeled "Hazardous Pharmaceutical Waste" and clearly state "Sulthiame-d4".[12] Include the date of accumulation and relevant hazard pictograms.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health & Safety (EHS) office or a certified waste contractor.[13]

Protocol 4.2: Disposal of Sulthiame-d4 Solutions

This protocol applies to solutions of Sulthiame-d4 in common laboratory solvents like DMSO, methanol, or ethanol.

  • Segregation: Dedicate a specific, chemically compatible (e.g., HDPE or glass) container for halogen-free organic solvent waste containing Sulthiame-d4. Do not mix this waste with other streams like halogenated solvents or aqueous waste.[13][14] This segregation is crucial as it simplifies the final disposal process for the waste contractor.

  • Collection: Carefully pour or pipette the Sulthiame-d4 solutions into the designated waste container.

  • Closure and Labeling: Keep the container securely closed when not in use.[13] Label it clearly as "Hazardous Pharmaceutical Waste," listing all chemical components (e.g., "Sulthiame-d4, DMSO") and their approximate concentrations.

  • Storage: Store the container in a well-ventilated satellite accumulation area, preferably within a secondary containment bin to catch any potential leaks.[7]

Protocol 4.3: Disposal of Contaminated Labware and Materials

This includes items such as used gloves, pipette tips, weigh boats, and contaminated bench paper.

  • Collection: Immediately after use, place all contaminated solid waste into a designated hazardous waste container. This is typically a puncture-resistant container or a durable, labeled plastic bag.[15][16]

  • Segregation: This waste should be kept separate from general laboratory trash and non-hazardous waste. The goal is to prevent the accidental exposure of custodial staff and to avoid contaminating the non-hazardous waste stream.

  • Final Disposal: Once the container is full, seal it and manage it as hazardous pharmaceutical waste for collection and subsequent incineration.

Protocol 4.4: Management of Empty Sulthiame-d4 Containers

An "empty" container that once held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[2][7]

  • Decontamination: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[2] This "triple-rinsing" procedure is a standard practice to ensure the removal of residual hazardous material.

  • Rinsate Collection: Collect all rinsate from the three washes and add it to your liquid Sulthiame-d4 waste stream (as described in Protocol 4.2).[2] This rinsate is now considered hazardous waste.

  • Label Defacement: Completely obliterate or remove the original chemical label from the rinsed container.[2][7] This prevents confusion and ensures the container is not mistaken for one containing hazardous material.

  • Final Disposal: The triple-rinsed and defaced container can now be disposed of as regular, non-hazardous laboratory glass or plastic waste.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.[16]

  • For Solid Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17] Dampening the powder with a small amount of water can also help control dust.[17]

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and then wipe it down with the solvent used for your solutions (e.g., ethanol). Collect all cleaning materials as contaminated waste.

  • For Liquid Spills:

    • Alert personnel and restrict access.

    • Wearing full PPE, contain the spill using absorbent pads or granules from a chemical spill kit.

    • Once absorbed, carefully collect the material and place it into a sealed hazardous waste container.

    • Decontaminate the spill surface as described above, collecting all cleaning materials as hazardous waste.

Conclusion

The proper disposal of Sulthiame-d4 is not merely a procedural task but a professional responsibility. By treating this compound with the respect its hazardous properties demand, researchers can ensure their work advances science without compromising the safety of their colleagues or the integrity of the environment. The principles of hazard assessment, segregation, proper containment, and certified disposal form an unbreakable chain of custody that protects from the laboratory bench to the final waste treatment facility. Always consult your institution's specific EHS guidelines, as they are the final authority on local and state regulatory compliance.

References

  • Reddit. (2025, May 28). How do I dispose of these chemicals?. r/chemistry. Retrieved from [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). Retrieved from [Link]

  • Phebra. (2017, June 27). Ospolot™, Sulthiame 50mg Tablet Safety Data Sheet. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab. [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Pharmaffiliates. Sulthiame-d4. Retrieved from [Link]

  • J-Stage. Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. PubChem - Sulthiame. Retrieved from [Link]

  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • ResearchGate. (2012). Studies on sulfonamide degradation products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. [Video]. YouTube. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]

  • National Institutes of Health. (2013). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • PharmaCompass. Sulthiame (SLT) | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017). Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Retrieved from [Link]

  • Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling Sulthiame-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Integrity Summary

Sulthiame-d4 is not merely a chemical reagent; it is a high-precision isotopic internal standard. Handling it requires a dual-threat mitigation strategy: protecting the operator from potent pharmacological effects and protecting the compound from isotopic dilution and degradation.

The Causality of Risk:

  • Biological Hazard (The Operator): Sulthiame is a sulfonamide and carbonic anhydrase inhibitor. It carries specific warnings for reproductive toxicity (H361) and specific target organ toxicity (H373) . As a sulfonamide, it poses a high risk of sensitization; respiratory or dermal exposure can trigger long-term hypersensitivity.

  • Analytical Hazard (The Data): As a deuterated standard, Sulthiame-d4 is chemically identical to the analyte but distinguishable by mass. Any exposure to moisture (proton exchange potential, though low for C-D bonds) or cross-contamination with native Sulthiame will invalidate downstream Mass Spectrometry (LC-MS/MS) data.

Immediate Hazard Codes (GHS):

  • H302: Harmful if swallowed.[1]

  • H361: Suspected of damaging fertility or the unborn child.[2]

  • H317: May cause an allergic skin reaction.

PPE Technical Specifications: The Barrier Matrix

Standard "lab safety" is insufficient for reproductive toxins. The following PPE configuration is designed to create a redundant barrier system.

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation & Indicator: Sulfonamides can permeate thin latex. Double gloving provides a breakthrough time >480 mins. The outer glove is sacrificial; if contaminated, it is stripped immediately, leaving the inner barrier intact.
Respiratory Engineering Control Primary Use in Class II Biosafety Cabinet or Fume Hood.Backup: N95/P2 (Solids only)Aerosolization: Weighing mg-quantities of static-prone powder generates invisible micro-aerosols. Inhalation is the fastest route to sensitization.
Eye/Face Chemical Goggles (Indirect Venting)Avoid: Standard Safety GlassesMucosal Absorption: Sulthiame dust can dissolve in lacrimal fluid (tears), bypassing the skin barrier and entering systemic circulation via the nasolacrimal duct.
Body Tyvek® Lab Coat (Wrist-fitted)Closed-toe chemical resistant shoes.Fomite Control: Cotton lab coats trap dust in fibers, turning the coat into a secondary exposure source outside the lab. Tyvek sheds particles and is disposable.

Visualization: Risk-Based Decision Logic

The following diagram illustrates the decision matrix for PPE selection based on the physical state of the Sulthiame-d4, ensuring the protocol adapts to the immediate risk.

PPE_Decision_Matrix start START: Handling Sulthiame-d4 state_check Determine Physical State start->state_check solid Solid / Powder Form (High Aerosol Risk) state_check->solid Weighing/Transfer liquid Solvated / Liquid Form (High Permeation Risk) state_check->liquid Dilution/Injection control_solid Engineering Control: Fume Hood / Static Ionizer solid->control_solid control_liquid Engineering Control: Fume Hood (Vapor extraction) liquid->control_liquid ppe_solid PPE Requirement: N95 + Goggles + Double Nitrile control_solid->ppe_solid ppe_liquid PPE Requirement: Splash Goggles + Long Cuff Nitrile control_liquid->ppe_liquid action Proceed with Protocol ppe_solid->action ppe_liquid->action

Caption: Decision logic for selecting PPE based on physical state (Solid vs. Liquid) to mitigate specific aerosol or permeation risks.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses visual cues and physical checkpoints to validate safety at each step. If a checkpoint fails (e.g., static observed), the operator must halt.

Phase 1: Preparation & Weighing (Critical Risk Zone)
  • Objective: Transfer Sulthiame-d4 solid without aerosol generation.

  • The Setup:

    • Place an anti-static gun or ionizer bar inside the weigh station. (Rationale: Deuterated standards are often dry and highly static; static "jumps" cause invisible aerosol clouds).

    • Line the work surface with a dark-colored absorbent pad . (Rationale: Sulthiame is a white powder; a dark background makes spills/dust immediately visible—a self-validating cleanliness check).

Phase 2: Solvation (Containment)
  • Step 1: Open the vial only inside the fume hood.

  • Step 2: Add solvent (typically Methanol or Acetonitrile) gently down the side of the vial wall.

  • Step 3: Vortex inside the hood. Never remove a sealed vial to vortex on an open bench. (Rationale: Leaking caps can aerosolize micro-droplets of high-concentration standard).

Phase 3: Decontamination (The "Exit Strategy")
  • Solvent Wipe: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.

  • Glove Strip: Remove outer gloves inside the hood and discard into hazardous waste. This ensures no sulfonamide residue touches door handles or logbooks.

Visualization: The Safe Weighing Workflow

This workflow details the specific mechanical steps to prevent loss of the expensive isotope and exposure to the operator.

Weighing_Workflow cluster_prep Preparation cluster_action Action cluster_cleanup Decontamination Check_Airflow Check Hood Airflow Static_Neut Neutralize Static (Ionizer) Check_Airflow->Static_Neut Open_Vial Open Vial (Away from Face) Static_Neut->Open_Vial Transfer Spatula Transfer (Minimize Distance) Open_Vial->Transfer Seal Immediate Reseal Transfer->Seal Wipe_Down Solvent Wipe (Vial & Balance) Seal->Wipe_Down Waste_Disp Dispose Outer Gloves Wipe_Down->Waste_Disp

Caption: Step-by-step weighing workflow emphasizing static neutralization and immediate decontamination to prevent exposure.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use solvent (ethanol/methanol) to clean skin, as this increases the permeation rate of sulfonamides into the blood.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a biohazard bag.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sulthiame. Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5356, Sulthiame. National Library of Medicine.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Sulthiame - Reproductive Toxicity.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Handling Toxic Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.